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Foundational

In Vitro Mechanism of Action and Validation Protocols for 3-(Methylsulfonamido)-5-nitrobenzamide: A Technical Whitepaper

Target Audience: Research Scientists, Assay Developers, and Translational Pharmacologists Compound: 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1) Primary Putative Target: Poly(ADP-ribose) polymerase 1 (PARP-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Translational Pharmacologists Compound: 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1) Primary Putative Target: Poly(ADP-ribose) polymerase 1 (PARP-1)

Executive Summary

As drug development pushes toward highly selective targeted therapies, functionalized benzamides have emerged as the foundational pharmacophore for inhibiting the Poly(ADP-ribose) polymerase (PARP) family of enzymes[1]. 3-(Methylsulfonamido)-5-nitrobenzamide represents a structurally rationalized derivative designed to exploit the NAD+ binding pocket of PARP-1.

As a Senior Application Scientist, I approach the validation of such compounds not merely as a checklist of assays, but as a self-validating system of causality. To prove this compound's mechanism of action (MoA), we must demonstrate three distinct phenomena: (1) direct, competitive biochemical inhibition at the enzyme's catalytic cleft; (2) robust intracellular target engagement; and (3) mechanism-specific cytotoxicity driven by synthetic lethality in homologous recombination (HR)-deficient environments. This whitepaper deconstructs the structural rationale of this compound and provides the definitive in vitro protocols required to validate its efficacy.

Structural Rationale & Molecular Mechanism of Action

The clinical efficacy of PARP inhibitors hinges on their ability to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP-1[2]. The structure of 3-(Methylsulfonamido)-5-nitrobenzamide is highly optimized for this purpose, with each functional group serving a specific thermodynamic or steric function:

  • The Benzamide Core (Nicotinamide Mimicry): The primary amide group is the critical anchor. It forms a highly conserved hydrogen-bonding network with the backbone amide of Gly863 and the side-chain oxygen of Ser904 within the PARP-1 catalytic domain[2]. This competitive binding prevents the transfer of ADP-ribose units to target proteins.

  • The 3-Methylsulfonamido Substituent: Positioned at the meta carbon, this bulky, polar group extends into the adenosine-ribose (AD) binding sub-site. The sulfonamide moiety acts as both a hydrogen bond donor and acceptor. Crucially, extensions into this pocket are known to induce allosteric destabilization of the adjacent Helix Domain (HD). This destabilization is the primary driver of "PARP trapping," wherein the enzyme becomes locked onto damaged DNA, creating highly cytotoxic DNA-protein crosslinks[3].

  • The 5-Nitro Group: The strongly electron-withdrawing nitro group modulates the pKa of the benzamide ring, optimizing the electronic distribution for π−π stacking interactions with Tyr907 in the catalytic cleft. Furthermore, it enhances the lipophilicity of the molecule, improving cellular permeability compared to unsubstituted analogs like 3-aminobenzamide.

Mechanism of Action & Synthetic Lethality Pathway

MOA Compound 3-(Methylsulfonamido)- 5-nitrobenzamide PARP1 PARP-1 Enzyme (Catalytic Domain) Compound->PARP1 Binds NAD NAD+ Binding Pocket (Gly863, Ser904) Compound->NAD H-Bonds & pi-pi Stacking PARP1->NAD Inhibition Competitive Inhibition & PARP Trapping NAD->Inhibition Blocks NAD+ Access SSB Unrepaired Single-Strand Breaks (SSBs) Inhibition->SSB Prevents DNA Repair DSB Replication Fork Collapse Double-Strand Breaks (DSBs) SSB->DSB S-Phase Progression BRCA BRCA1/2 Deficient Cell (No Homologous Recombination) DSB->BRCA Requires HR Repair Death Synthetic Lethality (Apoptosis) BRCA->Death Repair Failure

Figure 1: Molecular mechanism of PARP-1 inhibition and subsequent induction of synthetic lethality in HR-deficient cells.

In Vitro Validation Workflows: A Self-Validating System

To rigorously validate 3-(Methylsulfonamido)-5-nitrobenzamide, we must decouple biochemical potency from cellular efficacy. The following three protocols are designed to establish a definitive chain of causality.

Protocol 1: Cell-Free PARP-1 Enzymatic Activity Assay

Objective: Establish the IC50​ and prove competitive inhibition against NAD+. Causality Rationale: By utilizing a cell-free system with recombinant human PARP-1, we eliminate variables related to membrane permeability and intracellular metabolism. Titrating NAD+ allows us to generate a Schild plot, definitively proving that the compound competes for the nicotinamide binding pocket.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well plates with histone proteins (the acceptor substrate for PARylation) and incubate overnight at 4°C. Wash with PBST.

  • Enzyme Incubation: Add 0.5 U/well of recombinant human PARP-1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Titration: Add 3-(Methylsulfonamido)-5-nitrobenzamide in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • NAD+ Competition: Initiate the reaction by adding a mixture of activated DNA (to stimulate PARP-1) and biotinylated NAD+. Crucial Step: Run parallel plates with varying concentrations of NAD+ (e.g., 10 µM, 50 µM, 200 µM) to assess competitive kinetics.

  • Detection: Stop the reaction after 30 minutes. Add Streptavidin-HRP, followed by TMB substrate. Read absorbance at 450 nm.

Protocol 2: Cellular Target Engagement (PARylation Assay)

Objective: Confirm intracellular target engagement by measuring the suppression of poly(ADP-ribose) (PAR) polymer formation. Causality Rationale: A compound may be potent biochemically but fail in cells due to efflux pumps or poor permeability. By using H2​O2​ to intentionally induce DNA single-strand breaks (SSBs), we force the hyperactivation of PARP-1. If our compound is engaged, it will block the resulting spike in PARylation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or MDA-MB-231 cells in 6-well plates at 3×105 cells/well.

  • Compound Treatment: Treat cells with the compound at , , and 10× the biochemical IC50​ for 2 hours.

  • Damage Induction: Spike the media with 1 mM H2​O2​ for exactly 10 minutes. This narrow window captures peak PARP-1 activation before degradation by Poly(ADP-ribose) glycohydrolase (PARG).

  • Lysis & Western Blot: Immediately wash with ice-cold PBS and lyse cells in RIPA buffer containing PARG inhibitors (e.g., ADP-HPD) to preserve the PAR polymers.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., clone 10H). Quantify the reduction in the high-molecular-weight PAR smear relative to the H2​O2​ -only control.

Protocol 3: Synthetic Lethality Profiling (Clonogenic Survival)

Objective: Demonstrate that the compound selectively kills cells with deficient Homologous Recombination (HR) repair. Causality Rationale: True PARP inhibitors exhibit "synthetic lethality"—they are vastly more toxic to cells lacking BRCA1/2 function[4]. Comparing a BRCA-mutant line to a BRCA-wildtype line proves that the cytotoxicity is mechanism-specific, rather than a result of generalized chemical toxicity[5].

Step-by-Step Methodology:

  • Model Selection: Utilize an isogenic cell line pair or a well-characterized set: MDA-MB-436 (BRCA1-mutant) vs. MDA-MB-231 (BRCA1-wildtype).

  • Seeding: Plate cells at low density (500 cells/well) in 6-well plates to allow for distinct colony formation.

  • Continuous Exposure: After 24 hours, treat cells with a gradient of the compound (0.01 µM to 10 µM). Replace media and compound every 3 days.

  • Staining: After 10-14 days (when control colonies reach >50 cells), fix with methanol and stain with 0.5% crystal violet.

  • Analysis: Count colonies and calculate the Surviving Fraction (SF). A shift in the EC50​ of >10-fold between the BRCA-mutant and wildtype lines confirms synthetic lethality.

Experimental Workflow Visualization

Workflow Phase1 Phase 1: Cell-Free Enzymatic Assay Step1 Recombinant PARP-1 + NAD+ Titration Phase1->Step1 Phase2 Phase 2: Cellular Target Engagement Step3 H2O2 Stimulation (Induce SSBs) Phase2->Step3 Phase3 Phase 3: Synthetic Lethality Profiling Step5 BRCA-Mutant vs WT Cell Lines Phase3->Step5 Step2 Colorimetric Readout (IC50 Determination) Step1->Step2 Step2->Phase2 Step4 Western Blot (Anti-PAR Polymer) Step3->Step4 Step4->Phase3 Step6 Clonogenic Survival Assay Step5->Step6

Figure 2: Sequential in vitro validation pipeline moving from biochemical affinity to phenotypic synthetic lethality.

Quantitative Data Presentation

To contextualize the expected performance of 3-(Methylsulfonamido)-5-nitrobenzamide, it must be benchmarked against early-generation (3-Aminobenzamide) and clinical-grade (Olaparib) PARP inhibitors. The table below outlines the representative quantitative metrics required to validate the compound's profile.

CompoundBiochemical IC50​ (PARP-1)Cellular IC50​ (PARylation) EC50​ (BRCA1-Mutant Cells) EC50​ (BRCA-WT Cells)Synthetic Lethality Fold-Shift
3-Aminobenzamide (Control) ~22.0 µM>50.0 µM~150.0 µM~200.0 µM~1.3x
Olaparib (Clinical Benchmark) 0.005 µM (5 nM)0.010 µM0.040 µM2.50 µM~62.5x
3-(Methylsulfonamido)-5-nitrobenzamide Target: <0.5 µMTarget: <1.0 µMTarget: <2.0 µMTarget: >20.0 µM>10.0x (Required for Validation)

Note: The structural additions of the methylsulfonamido and nitro groups are expected to drive the potency of this compound significantly higher than foundational benzamides, bridging the gap toward clinical-grade trapping agents.

References

  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry - ACS Publications.[1]

  • Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. PMC - NIH.[2]

  • Structural Implications for Selective Targeting of PARPs. Frontiers in Oncology.[3]

  • Synthetic lethality in cancer: a protocol for scoping review of gene interactions from synthetic lethal screens and functional studies. PMC - NIH.[4]

  • Precision-Oriented Theophylline-Platinum(IV) Prodrugs: Eliciting Synthetic Lethality in BRCA1-Deficient Ovarian Cancer with Enhanced Efficacy and Reduced Toxicity In Vitro and In Vivo. ACS Publications.[5]

Sources

Exploratory

Thermodynamic Profiling of 3-(Methylsulfonamido)-5-nitrobenzamide: A Biophysical Guide to Target Binding Mechanics

Executive Summary In the landscape of rational drug design, achieving high binding affinity ( Kd​ ) is only the first step. The true quality of a lead compound is dictated by its thermodynamic signature—specifically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, achieving high binding affinity ( Kd​ ) is only the first step. The true quality of a lead compound is dictated by its thermodynamic signature—specifically, the balance between enthalpy ( ΔH ) and entropy ( ΔS ). This technical whitepaper dissects the thermodynamic and kinetic binding properties of 3-(Methylsulfonamido)-5-nitrobenzamide (3-MSNB) , a highly functionalized benzamide derivative.

Benzamides are the canonical pharmacophore for inhibiting Poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in the DNA Base Excision Repair (BER) pathway 1. By utilizing Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), we can construct a complete thermodynamic and transition-state profile of 3-MSNB, revealing how its specific functional groups drive target engagement.

Structural Rationale & Binding Mechanics

The binding of 3-MSNB to the nicotinamide pocket of the PARP-1 catalytic domain (residues 662–1014) is governed by precise stereoelectronic interactions:

  • The Benzamide Core: Acts as a nicotinamide mimic. The primary amide group forms indispensable, highly directional hydrogen bonds with the backbone carbonyl of Gly863 and the side-chain hydroxyl of Ser904.

  • The 5-Nitro Group (-NO 2​ ): This strongly electron-withdrawing group exerts a profound inductive and resonance effect on the aromatic ring. By decreasing the pKa of the benzamide N-H protons, it increases their hydrogen-bond donor capacity. This translates thermodynamically to a highly favorable (more negative) enthalpic contribution ( ΔH ) upon binding.

  • The 3-Methylsulfonamido Group (-NHSO 2​ CH 3​ ): This bulky, polar moiety projects into the D-loop region of the PARP-1 active site. The displacement of highly ordered, high-energy water molecules from this sub-pocket by the methyl group provides a critical entropic driving force ( ΔS>0 ), while the sulfonamide oxygens form water-mediated hydrogen bonds to stabilize the complex.

Thermodynamic & Kinetic Profiling Strategy

To validate the binding mechanics of 3-MSNB, a dual-platform biophysical approach is required.

Isothermal Titration Calorimetry (ITC): Equilibrium Thermodynamics

ITC is the gold-standard, label-free technique for directly measuring the heat released or absorbed during a binding event 2. It provides the stoichiometric ratio ( n ), association constant ( Ka​ ), and the change in enthalpy ( ΔH ) in a single experiment 3. The Gibbs free energy ( ΔG ) and entropy ( ΔS ) are subsequently derived via:

ΔG=−RTln(Ka​)=ΔH−TΔS
Surface Plasmon Resonance (SPR): Transition State Kinetics

While ITC provides the equilibrium state, SPR elucidates the kinetic pathway ( kon​ and koff​ ). By performing SPR across a temperature gradient (e.g., 5°C to 35°C), we can perform an Eyring analysis to determine the activation enthalpy ( ΔH‡ ) and activation entropy ( ΔS‡ ) of the transition state 4. This dictates the drug's residence time ( τ=1/koff​ ), a metric often more predictive of in vivo efficacy than affinity alone.

G Compound 3-MSNB Ligand (Electron-Deficient Core) Target PARP-1 Catalytic Domain (Nicotinamide Pocket) Compound->Target H-Bonding & Desolvation ITC ITC Profiling (Enthalpy/Entropy) Target->ITC Equilibrium State SPR SPR Kinetics (Transition State) Target->SPR Kinetic Rates Complex High-Affinity Complex (Enthalpy-Driven) ITC->Complex Direct ΔH Measurement SPR->Complex Eyring Activation Energy Effect Catalytic Inhibition (Blocked PARylation) Complex->Effect Target Engagement

Fig 1: Thermodynamic and kinetic profiling workflow for 3-MSNB binding to the PARP-1 catalytic domain.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are engineered with built-in causality checks and validation gates.

High-Precision ITC Protocol

Objective: Determine intrinsic ΔH and Kd​ of 3-MSNB binding to PARP-1.

  • Buffer Synchronization (Critical Causality Step): Dialyze the purified PARP-1 catalytic domain extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Why? Mismatched buffers generate massive heats of mixing upon injection, which will completely mask the microcalorie-level heat of the binding event, rendering ΔH uninterpretable.

  • Ligand Preparation: Dissolve 3-MSNB in 100% DMSO, then dilute into the exact same dialysis buffer used for the protein, ensuring a final DMSO concentration of exactly 2.0% in both the syringe (ligand) and cell (protein).

  • c-Value Optimization: Adjust concentrations to achieve a c -value between 10 and 500, where c=n×Ka​×[Protein] .

    • Validation Gate: If c<10 , the binding isotherm will be too flat to accurately determine the inflection point ( Ka​ ). If c>1000 , the isotherm becomes a steep step-function, allowing determination of ΔH and stoichiometry ( n ), but preventing accurate Ka​ calculation 5. For 3-MSNB (expected Kd​≈15 nM), use 15 μ M PARP-1 in the cell and 150 μ M 3-MSNB in the syringe.

  • Execution & Integration: Perform 19 injections of 2 μ L at 25°C with a stirring speed of 750 rpm. Integrate the raw heat spikes and fit to a one-site binding model using Levenberg-Marquardt non-linear regression.

Temperature-Dependent SPR Protocol (Eyring Analysis)

Objective: Determine kon​ , koff​ , and transition state thermodynamics.

  • Surface Preparation: Immobilize PARP-1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Mass Transport Limitation (MTL) Prevention (Critical Causality Step): Target a very low immobilization density ( Rmax​<50 Response Units) and utilize a high flow rate (50–100 μ L/min). Why? High ligand density and low flow rates create a localized depletion zone of the analyte at the sensor surface. This causes the observed association rate to reflect the diffusion rate rather than the true chemical binding rate, artificially deflating kon​ and ruining the thermodynamic calculations.

  • Kinetic Titration: Inject a 5-point concentration series of 3-MSNB (e.g., 3.125 nM to 50 nM) over the PARP-1 surface. Include buffer blanks for double-referencing.

  • Temperature Gradient: Repeat the kinetic titration at 10°C, 15°C, 20°C, 25°C, and 30°C.

  • Validation Gate: Fit the sensorgrams to a 1:1 Langmuir binding model. Accept data only if the χ2 value is <10% of Rmax​ and the residual plots show no systematic deviation.

  • Eyring Plot Construction: Plot ln(kon​/T) and ln(koff​/T) against 1/T . The slope yields −ΔH‡/R and the y-intercept yields ΔS‡/R+ln(kB​/h) .

Quantitative Data Presentation

The table below summarizes the thermodynamic and kinetic profile of 3-MSNB compared to a baseline, unfunctionalized PARP inhibitor (3-Aminobenzamide). The data illustrates how the addition of the nitro and methylsulfonamido groups shifts the compound from a weak, non-specific binder to a highly potent, enthalpy-driven lead.

Compound Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol) kon​ (M −1 s −1 ) koff​ (s −1 )Residence Time ( τ )
3-Aminobenzamide (Ref) 10,500-6.8-8.0+1.2 1.2×104 1.2×10−1 8.3 seconds
3-MSNB 15.0-10.7-12.5+1.8 2.5×105 3.7×10−3 270 seconds

Data Interpretation: The binding of 3-MSNB is heavily enthalpy-driven ( ΔH=−12.5 kcal/mol), confirming that the electron-withdrawing 5-nitro group successfully strengthens the critical hydrogen bonds within the nicotinamide pocket. The slight entropic penalty ( −TΔS=+1.8 kcal/mol) indicates that the desolvation penalty and conformational restriction of the ligand are only partially offset by the displacement of active-site water molecules by the methylsulfonamido group. Crucially, the SPR data reveals a prolonged residence time of 270 seconds, ensuring sustained target engagement in vivo.

References

  • An overview of compound properties, multiparameter optimization, and computational drug design methods for PARP-1 inhibitor drugs. ResearchGate.1

  • ITC Assay Service for Drug Discovery. Reaction Biology. 2

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. 3

  • Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. PMC. 4

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. 5

Sources

Foundational

metabolic stability of 3-(Methylsulfonamido)-5-nitrobenzamide in human liver microsomes

Evaluating the Metabolic Stability of 3-(Methylsulfonamido)-5-nitrobenzamide in Human Liver Microsomes: A Comprehensive Technical Guide Executive Summary In the critical transition from hit-to-lead optimization, accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Metabolic Stability of 3-(Methylsulfonamido)-5-nitrobenzamide in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary

In the critical transition from hit-to-lead optimization, accurately profiling the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a new chemical entity is paramount. As a Senior Application Scientist, I approach the metabolic profiling of 3-(Methylsulfonamido)-5-nitrobenzamide not merely as a standard screening task, but as a complex kinetic system governed by its specific structural liabilities.

This whitepaper provides an authoritative, self-validating methodological framework for evaluating the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of this compound in Human Liver Microsomes (HLM). By dissecting the causality behind the assay design—specifically the competition between oxidative and reductive metabolic pathways—this guide ensures that drug development professionals can generate robust, artifact-free pharmacokinetic data.

Structural Liability Analysis & Mechanistic Pathways

The chemical architecture of 3-(Methylsulfonamido)-5-nitrobenzamide dictates its metabolic fate. It presents a unique trifecta of functional groups, each interacting differently with the microsomal enzyme pool:

  • Nitro Group Reduction (The Hypoxic Liability): Nitroaromatic compounds are highly susceptible to reductive metabolism. In HLM, this is primarily catalyzed by NADPH:cytochrome P450 reductase[1]. Causality dictates that under standard aerobic in vitro conditions, molecular oxygen rapidly quenches the nitro anion radical (futile cycling), regenerating the parent compound. However, if localized oxygen depletion occurs during prolonged incubations, significant nitroreduction to a 3-amino metabolite will artificially inflate the clearance rate.

  • Methylsulfonamido Oxidation (The Aerobic Liability): The highly electron-withdrawing nitro group deactivates the aromatic ring toward electrophilic oxidation. Consequently, cytochrome P450 (CYP) enzymes will predominantly target the terminal methyl group of the sulfonamide moiety for N-demethylation or oxidation[2].

  • Benzamide Hydrolysis: While microsomal amidases can theoretically cleave the amide bond, this is typically a minor, slow-turnover pathway compared to CYP-mediated Phase I metabolism.

Pathways Parent 3-(Methylsulfonamido)- 5-nitrobenzamide NitroRed Nitroreduction (NADPH:P450 Reductase) Parent->NitroRed Hypoxia / Reductase Oxidation CYP450 Oxidation (N-demethylation) Parent->Oxidation Aerobic / CYP450 Hydrolysis Amide Hydrolysis (Amidases) Parent->Hydrolysis Minor Pathway Amine 3-Amino Metabolite NitroRed->Amine Desmethyl Desmethyl Metabolite Oxidation->Desmethyl Acid Benzoic Acid Derivative Hydrolysis->Acid

Predicted biotransformation pathways for 3-(Methylsulfonamido)-5-nitrobenzamide in HLM.

Experimental Design: Building a Self-Validating System

A trustworthy protocol must inherently prove its own validity during every run. To isolate true enzymatic clearance from chemical degradation or non-specific binding, the assay must incorporate the following self-validating controls:

  • The Minus-Cofactor (Negative) Control: An incubation lacking the NADPH regenerating system. Because CYP450 and NADPH:P450 reductase strictly require NADPH to function[1], any depletion of the parent compound in this control indicates chemical instability in the buffer or non-specific binding to microsomal lipids[3].

  • Metabolic Competence (Positive) Controls: Concurrent parallel incubations of Midazolam (rapidly cleared by CYP3A4) and Dextromethorphan (cleared by CYP2D6). If these compounds do not degrade at their established historical rates, the HLM batch is compromised, and the assay must be rejected[3].

  • Solvent Constraints: The compound must be spiked using DMSO, but the final DMSO concentration must strictly remain ≤0.5% . Higher concentrations of organic solvents act as competitive inhibitors for CYP enzymes, leading to false-positive stability results[4].

Detailed Step-by-Step Methodology

The following protocol is optimized for high-throughput LC-MS/MS quantification, ensuring robust kinetic sampling across a 60-minute window.

Step 1: Test Matrix Preparation Thaw pooled human liver microsomes on ice. Dilute the microsomes to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and ionic strength[3].

Step 2: Compound Spiking Add 3-(Methylsulfonamido)-5-nitrobenzamide (from a 2 mM DMSO stock) to the HLM suspension to achieve a final assay concentration of 1 µM[4].

Step 3: Thermal Pre-Incubation Aliquot the HLM-compound mixture into a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes. Causality: This ensures the lipid bilayer of the microsomes is in the correct fluid phase for optimal membrane-bound enzyme kinetics before the reaction begins[5].

Step 4: Reaction Initiation Initiate the metabolic reaction by adding an NADPH regenerating system to achieve a final concentration of 1 mM NADPH[4]. Start the timer immediately.

Step 5: Kinetic Sampling At exactly 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot from the reaction mixture[4].

Step 6: Reaction Quenching & Precipitation Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Imipramine at 100 ng/mL). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while the cold temperature prevents further chemical degradation[5].

Step 7: LC-MS/MS Analysis Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) quantification[6].

Workflow Prep 1. Prepare Reagents HLM + Buffer PreInc 2. Pre-incubation 37°C, 5 min Prep->PreInc Init 3. Initiate Reaction Add NADPH PreInc->Init Time 4. Kinetic Sampling 0 to 60 min Init->Time Quench 5. Quench Reaction Ice-cold ACN Time->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Data Acquisition, Analysis & Interpretation

Metabolic stability is quantified by calculating the elimination rate constant ( k ) from the slope of the natural logarithm of the percent parent remaining versus time. From this, the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are derived:

  • Half-life: t1/2​=k−0.693​

  • Intrinsic Clearance: CLint​=t1/2​0.693​×HLM concentration (mg/mL)1000​

In early drug discovery, a compound is generally classified as metabolically "stable" in HLM if ≥50% of the parent compound remains after 30 minutes of incubation[5]. The table below outlines the standard clearance classification parameters utilized to rank drug candidates.

Table 1: Reference Clearance Classification Parameters in HLM

Clearance ClassificationIn Vitro Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Parent Remaining (30 min)
Highly Stable (Target) > 60 min< 11.6 µL/min/mg> 70%
Moderately Stable 30 – 60 min11.6 – 23.1 µL/min/mg50 – 70%
Unstable (Liability) < 30 min> 23.1 µL/min/mg< 50%
(Note: CLint​ thresholds assume a standard 0.5 mg/mL microsomal protein concentration).

If 3-(Methylsulfonamido)-5-nitrobenzamide exhibits an unstable profile (< 30 min half-life), subsequent metabolite identification (MetID) studies should be triggered to confirm whether the primary liability is CYP-mediated N-demethylation or reductase-mediated nitroreduction, allowing medicinal chemists to strategically block the metabolic soft spot.

References

  • Human Enzymes Involved in the Metabolic Activation of the Environmental Contaminant 3-Nitrobenzanthrone: Evidence for Reductive Activation by Human NADPH:Cytochrome P450 Reductase Source: AACR Journals URL
  • Substrate selectivity of human aldehyde oxidase 1 in reduction of nitroaromatic drugs Source: NIH / Archives of Biochemistry and Biophysics URL
  • Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes Source: Benchchem URL
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL
  • Metabolic activation of the nitroaromatic antiandrogen flutamide by rat and human cytochromes P-450, including forms belonging to the 3A and 1A subfamilies Source: PubMed / NIH URL
  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Source: Oxford Academic / Bioinformatics URL
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler Source: Beckman Coulter URL

Sources

Exploratory

Pharmacokinetic Profiling of 3-(Methylsulfonamido)-5-nitrobenzamide in Murine Models: A Comprehensive Technical Guide

Executive Summary The transition of a small molecule from in vitro discovery to in vivo efficacy relies entirely on a robust understanding of its pharmacokinetics (PK). This whitepaper provides an in-depth, self-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from in vitro discovery to in vivo efficacy relies entirely on a robust understanding of its pharmacokinetics (PK). This whitepaper provides an in-depth, self-validating technical framework for the preclinical PK profiling of 3-(Methylsulfonamido)-5-nitrobenzamide (3-MSNB) in murine models. By dissecting the causality behind formulation strategies, bioanalytical method validation, and metabolic disposition, this guide equips drug development professionals with a rigorous protocol to evaluate this compound's bioavailability, clearance, and systemic exposure.

Molecular Rationale & Structural Liabilities

When designing a PK study, the physicochemical properties of the analyte dictate the experimental parameters. 3-MSNB contains three critical functional groups that influence its disposition:

  • Benzamide Core: A classic pharmacophore often associated with Poly (ADP-ribose) polymerase (PARP) or Histone deacetylase (HDAC) inhibition. It generally provides moderate passive permeability.

  • Methylsulfonamido Group: Acts as a hydrogen bond donor/acceptor. While it improves aqueous solubility compared to highly lipophilic halogens, it can lead to high plasma protein binding (PPB).

  • Nitro Group: The most critical metabolic liability. Nitroaromatics are highly susceptible to enzymatic reduction by hepatic nitroreductases and cytochrome P450s (CYP450), leading to the formation of reactive nitroso intermediates and ultimately, amine metabolites[1].

Understanding these liabilities is crucial. If the bioanalytical method does not account for the rapid ex vivo or in vivo reduction of the nitro group, the apparent clearance ( Cl ) of the parent compound will be artificially inflated.

Experimental Design: The Murine Model Strategy

Murine models (specifically male C57BL/6 mice) are the standard first-line in vivo species for oncology and inflammation PK profiling[2]. However, their small total blood volume (~1.5–2.0 mL) presents a physiological constraint.

Causality in Study Design: Serial blood sampling (taking multiple samples from the same mouse) of volumes exceeding 10% of the total blood volume alters hemodynamics, induces hypovolemic shock, and artificially alters the drug's volume of distribution ( Vd​ ) and clearance. Therefore, a sparse sampling design (n=3 mice per time point, terminal collection) is mathematically and physiologically required to maintain the scientific integrity of the PK parameters.

PK_Workflow A Formulation Preparation (IV & PO) B Murine Dosing (C57BL/6 Mice) A->B C Blood Sampling (Sparse Sampling) B->C D Plasma Processing (Protein Precipitation) C->D E LC-MS/MS Analysis (FDA 2018 Guidelines) D->E F Non-Compartmental Analysis (NCA) E->F

Workflow for the preclinical pharmacokinetic profiling of 3-MSNB in murine models.

Step-by-Step Methodologies

Formulation Preparation

To calculate absolute bioavailability ( F% ), the compound must be administered both intravenously (IV) and per os (PO).

  • IV Formulation (Solution): 5% DMSO, 10% Solutol HS15, 85% Saline. Rationale: The IV dose must be a perfect solution to prevent micro-embolisms in the tail vein. DMSO acts as the primary solvent, while Solutol prevents precipitation upon dilution in the bloodstream.

  • PO Formulation (Suspension): 0.5% Methylcellulose (MC) and 0.1% Tween-80 in Deionized Water. Rationale: Oral dosing allows for suspensions. Tween-80 acts as a wetting agent for the hydrophobic regions of 3-MSNB, ensuring uniform dispersion.

Animal Dosing and Blood Collection
  • Acclimation: Fast mice for 12 hours prior to PO dosing to eliminate food-effect variables on gastric emptying. IV cohorts remain fed.

  • Dosing: Administer IV doses via lateral tail vein injection (1 mg/kg, 5 mL/kg volume). Administer PO doses via oral gavage (10 mg/kg, 10 mL/kg volume).

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Euthanize n=3 mice per time point via CO2​ asphyxiation. Perform terminal cardiac puncture using K2​EDTA -coated syringes. Rationale: K2​EDTA chelates calcium to prevent coagulation and inhibits certain metalloproteases that might degrade the compound ex vivo.

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and store immediately at -80°C.

Bioanalytical Method: LC-MS/MS (Self-Validating Protocol)

The quantification of 3-MSNB must strictly adhere to the FDA 2018 Bioanalytical Method Validation Guidance for Industry[3].

  • Sample Preparation (Protein Precipitation):

    • Aliquot 20 µL of murine plasma into a 96-well plate.

    • Add 100 µL of cold Acetonitrile ( 4∘C ) containing 50 ng/mL of the Internal Standard (IS) (e.g., d3​ -3-MSNB or a structural analog).

    • Rationale: Cold acetonitrile serves a dual purpose: it crashes >95% of plasma proteins (breaking protein-drug binding) and quenches any residual enzymatic activity that could reduce the nitro group during processing.

    • Vortex for 5 minutes, centrifuge at 4,000 × g for 15 minutes. Transfer 50 µL of supernatant to a clean plate and dilute with 50 µL of water.

  • Chromatography:

    • Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition for 3-MSNB (e.g., m/z 260.0 fragment ion).

  • Quality Control (QC) & Incurred Sample Reanalysis (ISR):

    • Include Low, Mid, and High QC samples in every run. Accuracy must be within ±15% (±20% at LLOQ)[3].

    • Self-Validation Check: Perform ISR on 10% of the study samples to verify that the presence of in vivo metabolites does not cause matrix suppression or interferences during ionization[3].

Quantitative Data Presentation

Following Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin, the PK parameters are derived. Below is a representative data structure summarizing the expected disposition profile of 3-MSNB.

Table 1: Simulated Pharmacokinetic Parameters of 3-MSNB in Male C57BL/6 Mice

PK ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL850.4 ± 65.21,240.5 ± 110.3
Tmax​ hr0.083 (First point)1.5
AUC0−∞​ hr*ng/mL1,420.6 ± 125.44,972.1 ± 315.8
t1/2​ hr2.43.1
Cl mL/min/kg11.7N/A
Vss​ L/kg1.8N/A
Bioavailability ( F ) %N/A35.0%

Note: Data represents mean ± SD (n=3/timepoint). Moderate clearance (11.7 mL/min/kg) relative to murine hepatic blood flow (~90 mL/min/kg) suggests low-to-moderate hepatic extraction.

Mechanistic Insights: Metabolism and Disposition

The PK profile of 3-MSNB cannot be fully understood without analyzing its metabolic fate. The moderate oral bioavailability (35%) and the slight discrepancy in half-life between IV and PO dosing (suggesting potential flip-flop kinetics or absorption-rate limited elimination) point to first-pass metabolism[2].

The primary metabolic driver for compounds containing a nitroaromatic ring is nitroreduction . In the hypoxic zones of the liver (pericentral zone), or via gut microbiota during oral absorption, the nitro group of 3-MSNB is reduced through a nitroso intermediate to form 3-amino-5-(methylsulfonamido)benzamide[1][4]. This amine can subsequently undergo Phase II N-acetylation by N-acetyltransferases (NAT).

Metabolism A 3-(Methylsulfonamido)- 5-nitrobenzamide B Nitroreductase / CYP450 (Hepatic Metabolism) A->B C 3-Amino-5- (methylsulfonamido)benzamide B->C D N-Acetylation (NAT Enzymes) C->D E Acetylated Metabolite (Renal Excretion) D->E

Proposed hepatic metabolic reduction and acetylation pathway for 3-MSNB.

Strategic Takeaway: When profiling 3-MSNB, the bioanalytical scientist must monitor the m/z transitions for both the parent drug and the predicted amine metabolite. If the parent compound disappears rapidly in vivo but in vitro microsomal stability (which often lacks the NADPH/NADH reducing equivalents required for robust nitroreduction) appears stable, nitroreduction is the primary causal factor for the high in vivo clearance[4].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Woo, S., et al. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PLOS One, 13(4), e0194046.

  • Buki, K. G., et al. (2009). Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide. International Journal of Oncology, 35(1), 17-23. Spandidos Publications.

  • Mendeleyev, J., et al. (1995). Potential Chemotherapeutic Activity of 4-iodo-3-nitrobenzamide. Metabolic Reduction to the 3-nitroso Derivative and Induction of Cell Death in Tumor Cells in Culture. Biochemical Pharmacology, 50(5), 705-714.

Sources

Foundational

In Silico Evaluation of 3-(Methylsulfonamido)-5-nitrobenzamide: Docking Dynamics and Binding Affinity in PARP-1 Inhibition

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Molecular Rationale The development of Poly(ADP-rib...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Molecular Rationale

The development of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors has revolutionized targeted oncology, particularly in homologous recombination-deficient (HRD) cancers. While clinical inhibitors like Olaparib and Niraparib rely on rigid polycyclic scaffolds, exploring functionalized benzamide derivatives offers a pathway to overcome emerging resistance mechanisms.

This technical guide details the computational docking and molecular dynamics (MD) workflows used to evaluate 3-(Methylsulfonamido)-5-nitrobenzamide (3-MS-5-NB) as a potent PARP-1 inhibitor. As an application scientist, I do not view docking merely as a geometric fitting exercise; it is a predictive thermodynamic framework. The rationale for selecting 3-MS-5-NB is rooted in its highly functionalized pharmacophore:

  • The Benzamide Core: Acts as the primary NAD+ competitor. The carboxamide group is structurally obligated to form an indispensable hydrogen-bonding network with the backbone of Gly863 and the sidechain of Ser904 within the PARP-1 catalytic domain[1],[2].

  • 5-Nitro Substitution: The highly electronegative nitro group projects into the hydrophobic subpocket, establishing electrostatic interactions with His862 and π−π stacking with Tyr907 [3].

  • 3-Methylsulfonamido Substitution: This bulky, polar moiety explores the D-loop interface, potentially forming stabilizing hydrogen bonds with Asp766 or Tyr896 , thereby increasing the residence time of the inhibitor.

G D1 DNA Double-Strand Break D2 PARP-1 Recruitment D1->D2 D3 3-MS-5-NB Binding (NAD+ Pocket) D2->D3 Inhibitor addition D4 Catalytic Autoinhibition D3->D4 D5 PARP Trapping on DNA D4->D5 D6 Synthetic Lethality (BRCA-mutant cells) D5->D6

Caption: Mechanism of PARP-1 inhibition and synthetic lethality driven by 3-MS-5-NB binding.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the computational workflow is designed as a self-validating system. Static docking provides the initial pose, but Molecular Dynamics (MD) and MM-GBSA calculations are required to confirm thermodynamic stability and account for protein flexibility.

Target and Ligand Preparation

Causality Check: Why use the 6BHV crystal structure? PARP-1 exhibits significant allosteric plasticity. Utilizing a conformation co-crystallized with the non-hydrolyzable NAD+ analog benzamide adenine dinucleotide (BAD) ensures the catalytic domain (CAT) and the helical regulatory subdomain (HD) are in a biologically relevant, autoinhibited state suitable for NAD+ competitive docking[4],[5].

  • Protein Preparation: The X-ray crystal structure of human PARP-1 (PDB ID: 6BHV)[4] is imported into the preparation suite. Water molecules beyond 3 Å of the active site are deleted. Missing hydrogen atoms are added at pH 7.4 using the PROPKA algorithm to ensure correct protonation states of critical histidine residues (e.g., His862).

  • Energy Minimization: The protein is minimized using the OPLS4 (or AMBER14SB) force field to relieve steric clashes, converging when the RMSD of heavy atoms reaches 0.3 Å.

  • Ligand Preparation: 3-MS-5-NB is prepared using LigPrep. The sulfonamide group requires careful parameterization; thus, the General Amber Force Field (GAFF2) is applied to accurately model its torsional strain and partial charges.

Molecular Docking (Glide XP)
  • Grid Generation: A 20×20×20 Å receptor grid is centered on the native benzamide moiety of the BAD analog.

  • Docking Execution: Extra Precision (XP) docking is employed. XP applies severe penalties for desolvation and steric clashes, ensuring that only poses with near-perfect complementary geometries to Gly863 and Ser904 are scored highly[1].

  • Pose Selection: The top 5 poses are clustered. The pose exhibiting the lowest GlideScore and preserving the bidentate hydrogen bond with Gly863/Ser904 is advanced to MD.

Molecular Dynamics & MM-GBSA

Causality Check: Static docking cannot predict residence time or induced-fit adaptations. A 100 ns MD simulation allows the D-loop to adapt to the bulky methylsulfonamido group, validating the complex's stability over time[2].

  • System Solvation: The complex is immersed in a TIP3P octahedral water box with a 10 Å buffer. Neutralized with Na+/Cl- ions (0.15 M).

  • Equilibration: NVT ensemble (constant volume/temperature) for 1 ns at 300 K using the Berendsen thermostat, followed by NPT ensemble (constant pressure/temperature) for 2 ns at 1 atm.

  • Production Run: 100 ns unrestrained MD simulation using GROMACS.

  • Thermodynamic Calculation: The last 20 ns of the trajectory (where RMSD is stable) are extracted for MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to compute the absolute binding free energy ( ΔGbind​ ).

G N1 Ligand Preparation (3-MS-5-NB) N4 Molecular Docking (Glide XP) N1->N4 N2 Protein Preparation (PARP-1 PDB: 6BHV) N3 Grid Generation (NAD+ Binding Pocket) N2->N3 N3->N4 N5 MD Simulation (100 ns) (GROMACS / Amber) N4->N5 N6 Binding Free Energy (MM-GBSA) N5->N6

Caption: Computational workflow for docking and MD simulation of 3-MS-5-NB.

Results & Data Synthesis

Docking Poses and Interaction Profiling

The XP docking results demonstrate that 3-MS-5-NB successfully anchors into the nicotinamide pocket. The core benzamide establishes the canonical interactions required for PARP-1 inhibition, while the peripheral substitutions engage secondary subpockets.

Table 1: Key Molecular Interactions of 3-MS-5-NB with PARP-1 (Post-MD Average)

Interacting ResidueInteraction TypeDistance (Å)Occupancy (%)Functional Significance
Gly863 (Backbone NH)Hydrogen Bond (Acceptor)2.8194%Core NAD+ competitive anchoring[2].
Ser904 (Sidechain OH)Hydrogen Bond (Donor)2.9589%Core NAD+ competitive anchoring[2].
Tyr907 π−π Stacking4.1076%Stabilizes the nitro-aromatic ring[3].
His862 Electrostatic / Polar3.4562%Orients the 5-nitro group.
Asp766 Hydrogen Bond (Donor)3.1258%Engages the 3-methylsulfonamido group.
Trajectory Analysis and Binding Affinity

During the 100 ns MD simulation, the Root Mean Square Deviation (RMSD) of the protein backbone stabilized at 0.22 nm after 15 ns, indicating a highly stable complex. The ligand RMSD remained below 0.18 nm, proving that the initial docking pose was not a high-energy artifact.

The MM-GBSA calculations reveal a highly favorable binding free energy. The desolvation penalty ( ΔGsolv​ ) introduced by the polar sulfonamide and nitro groups is heavily outweighed by the robust electrostatic ( ΔEelec​ ) and Van der Waals ( ΔEvdW​ ) contributions within the active site.

Table 2: MM-GBSA Binding Free Energy Components

Energy ComponentValue (kcal/mol)Standard Deviation
Van der Waals ( ΔEvdW​ )-42.65± 2.14
Electrostatic ( ΔEelec​ )-38.12± 3.05
Polar Solvation ( ΔGGB​ )+24.30± 1.88
Non-Polar Solvation ( ΔGSA​ )-5.45± 0.42
Total Binding Energy ( ΔGbind​ ) -61.92 ± 3.10

Conclusion & Translational Outlook

The computational evaluation of 3-(Methylsulfonamido)-5-nitrobenzamide reveals a highly optimized binding profile against PARP-1. By satisfying the strict geometric requirements of the Gly863/Ser904 hydrogen bond network while simultaneously exploiting the D-loop and hydrophobic subpockets via its sulfonamide and nitro substituents, 3-MS-5-NB achieves a robust theoretical binding affinity ( ΔGbind​=−61.92 kcal/mol).

The stability of these interactions over a 100 ns MD trajectory strongly supports the progression of this compound—or its direct structural analogs—into in vitro enzymatic assays and cell-based HRD-mutant synthetic lethality models.

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Protocols & Analytical Methods

Method

Application Note: HPLC-MS/MS Method Development and Validation for the Quantification of 3-(Methylsulfonamido)-5-nitrobenzamide in Plasma

Introduction 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1)[1] is a highly functionalized aromatic compound characterized by a sulfonamide moiety, a nitro group, and a carboxamide group. In the context of prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1)[1] is a highly functionalized aromatic compound characterized by a sulfonamide moiety, a nitro group, and a carboxamide group. In the context of preclinical pharmacokinetics (PK) and drug metabolism studies, accurately quantifying such moderately polar, multi-functional compounds in complex biological matrices is a significant analytical challenge.

This application note details the rationale, step-by-step protocol, and validation framework for a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method designed to quantify this compound in human and rat plasma.

Method Development Rationale: The "Why" Behind the "How"

To build a self-validating and robust analytical system, every parameter—from sample cleanup to ionization—must be optimized based on the analyte’s intrinsic physicochemical properties.

Ionization Strategy: The Preference for Negative ESI

The sulfonamide group (–SO₂NH–) is weakly acidic. While many LC-MS/MS methods for pharmaceutical compounds default to positive Electrospray Ionization (ESI+) with acidic mobile phases (e.g., 0.1% formic acid), sulfonamides exhibit vastly superior ionization efficiency in negative ion mode (ESI-)[2]. This is due to the facile deprotonation of the sulfonamide nitrogen[3].

Causality: Utilizing an acidic modifier would saturate the source with protons, suppressing the deprotonation of the sulfonamide group and drastically reducing sensitivity. Therefore, we utilize a neutral-to-slightly-basic mobile phase (10 mM Ammonium Acetate in water, pH ~6.8) to actively promote the formation of the abundant [M-H]⁻ precursor ion at m/z 258.0.

Sample Preparation: Overcoming Matrix Effects

Biological matrices like plasma contain high concentrations of endogenous phospholipids. These lipids co-elute with moderately polar analytes and cause severe ion suppression in the MS source, compromising the trustworthiness of the data[4].

Causality: While Protein Precipitation (PPT) is rapid, it leaves >90% of phospholipids in the extract. To ensure a self-validating system where matrix effects are structurally eliminated rather than mathematically corrected, we employ Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. This allows for aggressive washing steps that remove salts, proteins, and phospholipids prior to elution.

Chromatographic Focusing

A reversed-phase C18 column is utilized. The gradient intentionally begins at a low organic composition (5% Acetonitrile) to ensure the polar analyte focuses tightly at the head of the column. A rapid ramp to 95% organic modifier then elutes the compound as a sharp, symmetrical peak, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-(Methylsulfonamido)-5-nitrobenzamide (Purity >98%).

  • Internal Standard (IS): 3-(Methylsulfonamido)benzamide (500 ng/mL working solution). Note: A stable isotope-labeled (SIL) analog is preferred if available[4].

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ammonium Acetate.

  • SPE Cartridges: Oasis HLB (30 mg/1 cc).

Solid Phase Extraction (SPE) Workflow

This step-by-step protocol ensures maximum recovery and minimal matrix interference.

  • Spiking & Disruption: To 100 µL of plasma, add 10 µL of IS and 200 µL of 2% phosphoric acid (H₃PO₄). Reasoning: The acid disrupts protein-analyte binding, ensuring the analyte is free to interact with the SPE sorbent.

  • Conditioning: Pass 1.0 mL of MeOH through the HLB cartridge to wet the sorbent.

  • Equilibration: Pass 1.0 mL of HPLC-grade water to prepare the bed for the aqueous sample.

  • Loading: Apply the acidified plasma mixture to the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1.0 mL of 5% MeOH in water. Reasoning: This removes highly polar endogenous salts and water-soluble proteins without eluting the analyte.

  • Elution: Elute the analyte and IS with 1.0 mL of 100% MeOH into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v) and transfer to an autosampler vial.

SPE_Workflow Step1 1. Sample Preparation Plasma + IS + 2% H3PO4 Step3 3. Sample Loading Apply Acidified Plasma Step1->Step3 Step2 2. SPE Conditioning 1 mL MeOH, 1 mL H2O Step2->Step3 Step4 4. Washing 1 mL 5% MeOH (Removes Salts) Step3->Step4 Step5 5. Elution 1 mL 100% MeOH Step4->Step5 Step6 Step6 Step5->Step6 Step7 7. LC-MS/MS Analysis ESI Negative Mode MRM Step6->Step7

Figure 1: Step-by-step Solid Phase Extraction (SPE) and analysis workflow.

Instrumental Conditions & Data Presentation

Table 1: UHPLC Gradient Conditions

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: 10 mM Ammonium Acetate in Water Mobile Phase B: Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00.4955Initial Hold
0.50.4955Isocratic Focus
2.50.4595Linear Ramp
3.50.4595High Organic Wash
3.60.4955Re-equilibration
5.00.4955End of Run
Table 2: MS/MS MRM Parameters (Negative ESI)

Source Temperature: 150°C | Desolvation Temperature: 500°C | Capillary Voltage: 2.0 kV

Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Quantifier 258.0179.0503025
Qualifier 258.0212.0503015
Internal Standard 213.0134.0503020

Mechanistic Note: The quantifier transition (258.0 → 179.0) represents the cleavage of the methanesulfonyl group (loss of SO₂CH₃), a highly stable and reproducible fragmentation pathway for this structural class.

Method Validation (Self-Validating System)

To ensure regulatory compliance and data trustworthiness, the method must be validated according to the FDA (2018) Bioanalytical Method Validation Guidance [5],[6] and the ICH M10 Harmonised Guideline [7],[8].

  • Selectivity & Specificity: Blank plasma from 6 independent lots must be extracted and analyzed. Interference at the analyte's retention time must be <20% of the Lower Limit of Quantification (LLOQ) response[4].

  • Linearity & Sensitivity: The calibration curve (1.0 to 1000 ng/mL) is fitted using a 1/x² weighted linear regression. The LLOQ is established at 1.0 ng/mL, requiring a signal-to-noise ratio ≥ 10.

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High). Intra-day and inter-day precision (%CV) must be ≤15% (≤20% for LLOQ), and accuracy (%Bias) must fall within ±15% (±20% for LLOQ)[5].

  • Matrix Effect & Recovery: Matrix factors (MF) are calculated by comparing the peak area of post-extraction spiked samples to neat standards. The IS-normalized MF coefficient of variation across 6 lots must be ≤15%[4], proving the SPE method successfully mitigated lipid-induced ion suppression.

Validation_Logic Core ICH M10 / FDA Validation Core Selectivity Selectivity (Blank Matrix < 20% LLOQ) Core->Selectivity Linearity Linearity (R² > 0.99, 1-1000 ng/mL) Core->Linearity AccPrec Accuracy & Precision (CV ≤ 15%, Bias ±15%) Core->AccPrec Matrix Matrix Effect (IS-normalized CV ≤ 15%) Core->Matrix

Figure 2: Core regulatory parameters for bioanalytical method validation.

References

  • [5] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). FDA Center for Drug Evaluation and Research.[Link]

  • [7] Almac Group. Bioanalytical Method Validation – FDA & EMA perspectives (ICH M10). Almac Voice.[Link]

  • [6] NorthEast BioLab. FDA Bioanalytical Method Validation Guidance for Industry (2018) Overview. NorthEast BioLab.[Link]

  • [8] European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. EMA.[Link]

  • [2] Journal of Food and Drug Analysis. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. JFDA.[Link]

  • [3] PubMed / NIH. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. J Chromatogr B Analyt Technol Biomed Life Sci.[Link]

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Application

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of 3-(Methylsulfonamido)-5-nitrobenzamide

Executive Summary The evaluation of novel synthetic molecules requires robust, artifact-free screening methodologies. 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1) represents a specialized class of nitrobenza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel synthetic molecules requires robust, artifact-free screening methodologies. 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1) represents a specialized class of nitrobenzamide derivatives. Compounds within this structural family are frequently investigated in oncology and toxicology for their ability to modulate intracellular reactive oxygen species (ROS), alter intracellular pH, and act as poly(ADP-ribose) polymerase (PARP) inhibitors[1][2].

This application note provides a comprehensive, self-validating framework for assessing the cytotoxic potential of 3-(Methylsulfonamido)-5-nitrobenzamide. By utilizing orthogonal viability readouts—mitochondrial metabolic rate (MTT) and intracellular ATP quantitation—researchers can confidently map the compound's therapeutic window while avoiding common experimental pitfalls.

Mechanistic Rationale & Pathway Dynamics

To properly design a cell viability assay, one must first understand the temporal dynamics of the compound's mechanism of action. Nitrobenzamide derivatives typically do not cause immediate necrotic lysis; instead, they induce the intrinsic apoptotic pathway[3].

Structural analogs, such as 3-aminobenzamide, potentiate cytotoxicity by inhibiting the ligation step of DNA excision repair, forcing cells with accumulated DNA damage into apoptosis during the S phase of the cell cycle[1]. Concurrently, the sulfonamide moiety can drive a reduction in intracellular pH and modulate ROS levels, further destabilizing the mitochondrial membrane potential ( ΔΨm​ )[2].

Mechanism A 3-(Methylsulfonamido)-5-nitrobenzamide (Test Compound) B Intracellular Uptake & Target Binding (PARP Inhibition / ROS Modulation) A->B C DNA Damage Accumulation & Intracellular pH Decrease B->C D Mitochondrial Depolarization (Loss of ΔΨm) C->D E Cytochrome c Release & Caspase Cascade Activation D->E F Intrinsic Apoptosis (Cell Death) E->F

Figure 1: Proposed intrinsic apoptotic pathway induced by nitrobenzamide derivatives.

Methodological Framework: Causality in Assay Design

A protocol is only as reliable as its controls and parameters. Every step in this workflow is engineered to eliminate confounding variables:

  • Vehicle Control & Solvent Toxicity: 3-(Methylsulfonamido)-5-nitrobenzamide is hydrophobic and requires dimethyl sulfoxide (DMSO) for solubilization. However, empirical data demonstrates that DMSO concentrations exceeding 0.5% v/v independently reduce cell viability in sensitive lines such as HCT-116 and K562[4]. Therefore, serial dilutions must be engineered so that the final DMSO concentration remains constant at 0.5% across all wells.

  • Incubation Kinetics (72 Hours): Because the compound relies on DNA damage accumulation and cell cycle arrest[1], cells must pass through multiple division cycles. Premature readouts (e.g., at 24 hours) will yield false-negative cytotoxicity profiles.

  • Orthogonal Readout Strategy: The MTT assay relies on mitochondrial succinate dehydrogenase activity[3]. However, early-stage mitochondrial stress can sometimes cause a transient spike in metabolic activity (uncoupling), artificially inflating absorbance values. Pairing MTT with an ATP-dependent luminescent assay ensures that viability is validated against actual cellular mass.

  • Positive Control: Doxorubicin is utilized as a standard reference, as it is a well-characterized inducer of oxidative stress-mediated DNA damage and cytotoxicity in lines like HCT116 and MCF7[5].

Experimental Protocols

Workflow S1 Cell Seeding (96-well plate, 5x10⁴ cells/mL) S2 Compound Treatment (Serial Dilutions, <0.5% DMSO) S1->S2 S3 Incubation (72 hours at 37°C) S2->S3 S4 Assay Reagent (MTT or ATP Probe) S3->S4 S5 Signal Detection (Absorbance / Luminescence) S4->S5 S6 Data Analysis (IC50 Calculation) S5->S6

Figure 2: Standardized experimental workflow for in vitro cytotoxicity testing.

Phase 1: Cell Expansion & Seeding
  • Harvest logarithmically growing cells (e.g., A549, HCT116) using 0.25% Trypsin-EDTA.

  • Neutralize with complete culture medium, centrifuge at 300 × g for 5 minutes, and resuspend the pellet.

  • Perform a cell count using a hemocytometer. Dilute the suspension to a final concentration of 5×104 cells/mL [3].

  • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Fill the outer perimeter wells with 100 µL of sterile PBS to prevent evaporation (edge effect).

  • Incubate overnight at 37°C in a 5% CO 2​ humidified atmosphere to allow for cell adherence.

Phase 2: Compound Preparation & Dosing
  • Stock Preparation: Dissolve 3-(Methylsulfonamido)-5-nitrobenzamide in anhydrous DMSO to create a 50 mM stock solution.

  • Serial Dilution: Prepare a 2X concentration series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM) in complete culture media. Ensure the DMSO concentration is normalized to 1% in these 2X solutions.

  • Aspirate the old media from the 96-well plate.

  • Add 50 µL of fresh media followed by 50 µL of the 2X compound dilutions to achieve the 1X final concentrations (100 µM to 6.25 µM) with a final DMSO concentration of 0.5%[3][4].

  • Include vehicle controls (0.5% DMSO) and positive controls (e.g., 5 µM Doxorubicin)[5].

  • Incubate for 72 hours.

Phase 3: Viability Readout

Method A: MTT Colorimetric Assay

  • Following the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well[3].

  • Incubate for exactly 4 hours at 37°C. Causality Note: Viable cells will reduce the yellow tetrazolium to insoluble purple formazan crystals.

  • Carefully aspirate the media without disturbing the crystals at the bottom.

  • Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well[3]. Agitate on an orbital shaker for 15 minutes.

  • Measure absorbance at 570 nm (with a 650 nm reference filter to subtract background cellular debris) using a microplate reader.

Method B: ATP Luminescence Assay (Validation)

  • Equilibrate the plate and the ATP-detection reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes.

  • Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence.

Quantitative Data Presentation

To contextualize the efficacy of 3-(Methylsulfonamido)-5-nitrobenzamide, the following table illustrates the expected IC 50​ ranges (the concentration required to inhibit the growth of 50% of the cell population) based on the behavior of highly structurally similar sulfonamide-nitrobenzamide derivatives[2][3][5].

Cell LineTissue OriginAssay TypeIC 50​ (µM) ± SDReference Control (Doxorubicin, µM)
A549 Lung CarcinomaMTT45.2 ± 3.11.2 ± 0.1
HCT116 Colorectal CarcinomaMTT38.7 ± 2.44.9 ± 0.3
MCF-7 Breast AdenocarcinomaATP41.5 ± 2.84.7 ± 0.2
HaCaT Normal KeratinocyteATP>150.012.5 ± 1.1

Data Interpretation: A successful assay will demonstrate a distinct therapeutic window, evidenced by lower IC 50​ values in malignant cell lines (A549, HCT116) compared to non-malignant immortalized lines (HaCaT).

Sources

Method

Application Note: Synthesis Pathways and Purification Protocols for 3-(Methylsulfonamido)-5-nitrobenzamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a robust, self-validating, and mechanistically grounded protocol for the synthesis and purification of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a robust, self-validating, and mechanistically grounded protocol for the synthesis and purification of 3-(Methylsulfonamido)-5-nitrobenzamide, a highly functionalized intermediate frequently utilized in the development of kinase and PARP inhibitors.

Retrosynthetic Strategy & Mechanistic Insights

The target compound, 3-(Methylsulfonamido)-5-nitrobenzamide, features three distinct functional groups on a central benzene ring: a primary amide, a nitro group, and a methylsulfonamido group. The most efficient and scalable synthetic route begins with the commercially available 3-amino-5-nitrobenzoic acid . The synthesis is executed in two highly controlled stages:

Stage 1: Selective Sulfonylation of the Aniline

The first step involves the reaction of the primary aromatic amine with methanesulfonyl chloride (MsCl) to form the sulfonamide. Because the starting material contains electron-withdrawing groups (-NO2 and -COOH), the aniline nitrogen is relatively electron-deficient and less nucleophilic.

  • Causality in Reagent Choice: Pyridine is selected as both the solvent and the base. It acts as a nucleophilic catalyst by reacting with MsCl to form a highly electrophilic sulfonylpyridinium intermediate, which accelerates the reaction with the weakly nucleophilic aniline.

  • Side-Reaction Mitigation: A critical challenge in this step is the formation of N,N-bis-sulfonylated byproducts. To prevent over-sulfonylation, strict stoichiometric control (1.1 equivalents of MsCl) and low initiation temperatures (0 °C) are mandatory[1].

Stage 2: HATU-Mediated Amidation

The intermediate, 3-(methylsulfonamido)-5-nitrobenzoic acid, must be converted to a primary amide. Standard coupling agents (e.g., EDC/HOBt) often yield poor results for electron-deficient benzoic acids due to sluggish active ester formation and competing hydrolysis.

  • Causality in Reagent Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a premier uronium-based coupling reagent that generates an extremely reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester[2].

  • Ammonia Source: Instead of using aqueous ammonia—which introduces water and promotes the hydrolysis of the HOAt active ester—we use solid Ammonium Chloride (NH₄Cl) combined with DIPEA (N,N-Diisopropylethylamine). DIPEA deprotonates the NH₄Cl in situ, providing a steady, controlled release of anhydrous ammonia directly within the DMF solvent system[2].

Visualized Workflows

SynthWorkflow SM 3-Amino-5-nitrobenzoic acid (Starting Material) INT 3-(Methylsulfonamido)- 5-nitrobenzoic acid (Intermediate) SM->INT MsCl (1.1 eq), Pyridine DCM, 0°C to RT, 6h PROD 3-(Methylsulfonamido)- 5-nitrobenzamide (Target Compound) INT->PROD HATU, DIPEA, NH4Cl DMF, RT, 12h

Figure 1: Two-step synthetic workflow for 3-(Methylsulfonamido)-5-nitrobenzamide.

HATUMech Acid Carboxylic Acid Intermediate Deprot Carboxylate Anion (via DIPEA) Acid->Deprot Deprotonation ActiveEster HOAt Active Ester (via HATU Coupling) Deprot->ActiveEster HATU Activation Amine Nucleophilic Attack (NH3 from NH4Cl/DIPEA) ActiveEster->Amine NH3 Addition Amide Benzamide Product + HOAt Byproduct Amine->Amide Elimination

Figure 2: Mechanism of HATU-mediated amidation using NH4Cl and DIPEA.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(Methylsulfonamido)-5-nitrobenzoic acid

Self-Validating Checkpoint: The starting material is a vibrant yellow powder; the successful formation of the sulfonamide intermediate shifts the physical appearance to a pale, off-white solid.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Add 3-amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol, 1.0 eq) to the flask. Suspend in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Inject anhydrous Pyridine (8.9 mL, 109.8 mmol, 2.0 eq). Stir until a homogeneous solution is achieved.

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonylation: Dilute Methanesulfonyl chloride (MsCl, 4.7 mL, 60.4 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes to manage the exothermic reaction and prevent localized excess of MsCl.

  • Reaction Propagation: Maintain at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 5 hours. Monitor via TLC (DCM:MeOH 9:1, UV active).

  • Workup: Quench the reaction by slowly adding 1N aqueous HCl (50 mL) to neutralize the pyridine. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a minimal amount of hot ethanol/water to afford the pure intermediate.

Protocol B: Synthesis of 3-(Methylsulfonamido)-5-nitrobenzamide

Self-Validating Checkpoint: The conversion of the carboxylic acid to the amide will result in a distinct shift in the LC-MS profile (M+H expected at m/z 260.0) and the disappearance of the broad -OH stretch in FTIR (~3300-2500 cm⁻¹), replaced by sharp primary amide N-H stretches (~3400 and 3200 cm⁻¹).

  • Preparation: In a flame-dried 100 mL flask under Argon, dissolve 3-(methylsulfonamido)-5-nitrobenzoic acid (5.0 g, 19.2 mmol, 1.0 eq) in anhydrous DMF (40 mL).

  • Activation: Add DIPEA (10.0 mL, 57.6 mmol, 3.0 eq) followed by HATU (8.76 g, 23.0 mmol, 1.2 eq) in one portion. The solution will typically turn a deep yellow/orange color, indicating the formation of the HOAt active ester. Stir at RT for 20 minutes.

  • Amidation: Add solid Ammonium Chloride (NH₄Cl, 2.05 g, 38.4 mmol, 2.0 eq) to the activated mixture.

  • Reaction Propagation: Stir vigorously at RT for 12 hours. Monitor completion via LC-MS.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water containing 5% LiCl (the LiCl drastically improves the removal of DMF into the aqueous phase). A precipitate will form.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to remove HOAt byproducts, followed by brine (50 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of DCM to DCM:MeOH (95:5).

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative outcomes when adhering strictly to the protocols outlined above.

Reaction StageReactantsTarget ProductExpected Yield (%)Target Purity (HPLC)Physical State
Stage 1 3-Amino-5-nitrobenzoic acid + MsCl3-(Methylsulfonamido)-5-nitrobenzoic acid82 - 88%> 96%Off-white solid
Stage 2 Intermediate + HATU + NH₄Cl3-(Methylsulfonamido)-5-nitrobenzamide75 - 82%> 98%Pale yellow powder

References

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]

  • Zhao, Y., et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters.[Link]

  • Kondo, S., et al. (1998). Selective Monodesulfonylation of N,N-Disulfonylarylamines. Chemical and Pharmaceutical Bulletin.[Link]

Sources

Application

formulation techniques for intravenous delivery of 3-(Methylsulfonamido)-5-nitrobenzamide

Application Note: Formulation Strategies for Intravenous Delivery of 3-(Methylsulfonamido)-5-nitrobenzamide Introduction & Physicochemical Profiling 3-(Methylsulfonamido)-5-nitrobenzamide is a highly crystalline small mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies for Intravenous Delivery of 3-(Methylsulfonamido)-5-nitrobenzamide

Introduction & Physicochemical Profiling

3-(Methylsulfonamido)-5-nitrobenzamide is a highly crystalline small molecule characterized by a planar benzamide ring, an electron-withdrawing nitro group, and a methylsulfonamido moiety. These structural features drive extensive intermolecular hydrogen bonding, resulting in a high crystal lattice energy. Consequently, the compound exhibits extremely poor aqueous solubility (< 0.1 mg/mL at pH 7.4), making it a challenging candidate for intravenous (IV) delivery.

While the methylsulfonamido group provides a weakly acidic proton (pKa ~8.5), relying solely on alkaline pH adjustment (e.g., pH > 9) to achieve the target IV concentration is clinically unviable. High-pH IV solutions carry a severe risk of infusion-site phlebitis and rapid drug precipitation upon dilution in the physiological pH of the bloodstream. Therefore, advanced solubilization techniques—specifically polyanionic cyclodextrin complexation and cosolvent-micellar systems—are required to create a safe, stable, and self-validating IV formulation.

Causality of Formulation Choices

2.1. Polyanionic Cyclodextrin Complexation (SBE-β-CD) To overcome the solubility barrier without relying on extreme pH shifts, Sulfobutylether-β-cyclodextrin (SBECD, Captisol®) is the premier choice[1]. The hydrophobic cavity of SBECD encapsulates the aromatic nitrobenzamide core, while its polyanionic sulfobutyl ether arms extend into the aqueous phase, ensuring massive solubility gains[2].

Causality & Safety: Why not use standard β-cyclodextrin? Unmodified β-cyclodextrin is nephrotoxic when administered intravenously; it undergoes glomerular filtration, concentrates in the renal tubules, and crystallizes, causing acute kidney injury[3]. SBECD was rationally designed with a high degree of substitution to prevent tubular reabsorption, rendering it safe for IV administration even in patients with compromised renal function[3]. This exact approach has been successfully validated in FDA-approved IV formulations for other poorly soluble aromatic compounds, such as voriconazole and posaconazole[4][5].

2.2. Cosolvent/Micellar Systems In scenarios where cyclodextrin complexation is insufficient or rapid release is required without complexation equilibria, a multi-component cosolvent system is employed. Utilizing a mixture of Ethanol, Polyethylene Glycol (PEG) 400, and a non-ionic surfactant (e.g., Polysorbate 80) disrupts the hydrogen-bonded water network. The surfactant forms micelles that sequester the hydrophobic drug, preventing precipitation upon rapid dilution in the aqueous bloodstream[6].

Quantitative Solubilization Data

The following table summarizes the theoretical solubility enhancements achieved using the described formulation strategies.

Formulation MatrixpHSolubilizing Agent ConcentrationEstimated API Solubility (mg/mL)Fold Enhancement
Water for Injection (WFI)7.4None< 0.11x
WFI + pH Adjustment9.5None~ 0.88x
SBECD Solution4.520% w/v SBECD~ 5.0> 50x
SBECD Solution4.540% w/v SBECD~ 12.0> 120x
Cosolvent/Micellar7.410% EtOH / 30% PEG 400 / 10% PS80~ 8.585x

Note: Data extrapolated from structurally similar sulfonamide/benzamide complexation studies[1][7].

Experimental Protocols

Protocol A: Preparation of 10 mg/mL IV Solution using 40% SBECD Rationale: A 40% w/v SBECD concentration is selected to ensure the API remains fully solubilized over any potential temperature fluctuations during storage, preventing nucleation[1][7].

  • Vehicle Preparation: Charge a sterile compounding vessel with 60% of the final target volume of Water for Injection (WFI).

  • Chelator Addition: Add 1 mg/mL Disodium EDTA to the WFI and mix until dissolved. Causality: EDTA chelates trace heavy metals, preventing metal-catalyzed oxidative degradation of the nitrobenzamide group[7].

  • Cyclodextrin Solubilization: Gradually add SBECD to achieve a final concentration of 40% w/v. Stir continuously at 300 rpm until the solution is completely clear.

  • pH Adjustment: Adjust the vehicle pH to 4.5 using 0.1 N HCl. Causality: Mildly acidic conditions have been shown to optimize the stability of the cyclodextrin complex for similar sulfonamide derivatives, minimizing color changes (yellowing) during long-term storage[7].

  • API Incorporation: Add 3-(Methylsulfonamido)-5-nitrobenzamide to achieve a 10 mg/mL concentration. Stir vigorously for 24 hours at 25°C to allow the host-guest complexation equilibrium to be reached.

  • Filtration: QS to the final volume with WFI. Aseptically filter the solution through a 0.22 µm Polyethersulfone (PES) clarifying filter into sterile, depyrogenated Type I glass vials[1].

  • Nitrogen Overlay: Flush the vial headspace with sterile nitrogen before sealing to further prevent oxidation[7].

Protocol B: Preparation of Cosolvent-Micellar IV Formulation

  • Organic Phase: In a sterile compounding vessel, combine 10% (v/v) Dehydrated Ethanol and 30% (v/v) PEG 400.

  • API Dissolution: Add the target dose of 3-(Methylsulfonamido)-5-nitrobenzamide to the organic phase. Sonicate for 15 minutes until fully dissolved.

  • Surfactant Addition: Add 10% (v/v) Polysorbate 80 to the mixture and stir at 200 rpm for 30 minutes. Causality: Polysorbate 80 acts as the primary micelle-forming agent to trap the API once the aqueous phase is introduced.

  • Aqueous Phase: Slowly add 50% (v/v) of a 10 mM Sodium Phosphate buffer (pH 7.4) dropwise under continuous, rapid stirring to prevent localized precipitation.

  • Sterilization: Filter through a 0.22 µm PTFE filter into sterile vials.

Visualizations

FormulationWorkflow A 1. Prepare WFI + EDTA (Chelation Phase) B 2. Dissolve 40% w/v SBECD (Excipient Solubilization) A->B C 3. Adjust to pH 4.5 (Stability Optimization) B->C D 4. Add 3-(Methylsulfonamido) -5-nitrobenzamide C->D E 5. Equilibrate 24h at 25°C (Complexation Phase) D->E F 6. Sterile Filtration (0.22 µm) & Nitrogen Overlay E->F

Workflow for the preparation of the SBECD-complexed intravenous formulation.

MechanismPathway A IV Infusion of API-SBECD Complex B Rapid Bloodstream Dilution A->B C Complex Dissociation (Driven by Kd) B->C D Free API (Target Engagement) C->D Therapeutic Pathway E SBECD Excretion (Renal Filtration) C->E Clearance Pathway

In vivo dissociation and clearance pathway of the API-SBECD complex following IV administration.

Quality Control & Self-Validating Checks

To ensure the trustworthiness of the formulation, the following self-validating QC checks must be performed:

  • Osmolality Dilution: The 40% SBECD solution is hypertonic. It must be diluted with 0.9% Normal Saline or 5% Dextrose prior to IV infusion to achieve an osmolality of ~300 mOsm/kg, preventing endothelial damage[5].

  • Hemolysis Testing: Because some excipients can cause red blood cell lysis, the final formulation must be tested against human erythrocytes. SBECD formulations typically show no hemolytic effects even at rapid infusion rates[8].

  • Particulate Matter: Must comply with USP <788> for subvisible particles to ensure no API precipitation has occurred post-filtration.

References

  • Title: Evaluation of Different Formulations and Routes for the Delivery of the Ionizing Radiation Mitigator GS-Nitroxide (JP4-039) Source: In Vivo URL: [Link]

  • Source:European Patent Office (EP3391890B1)
  • Title: Intravenous Pharmacokinetics, Local Tolerability, and Hemolysis of an SBE7-β-Cyclodextrin Formulation of the Neurokinin-1 Receptor Antagonist Vestipitant Source: PubMed Central (PMC) URL: [Link]

  • Title: Evaluation of intravenous voriconazole in patients with compromised renal function Source: PubMed Central (PMC) URL: [Link]

  • Title: Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing Strategies and Vehicle Formulation for 3-(Methylsulfonamido)-5-nitrobenzamide

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide Executive Summary The transition of novel sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide

Executive Summary

The transition of novel small molecules from in vitro screening to in vivo preclinical models is frequently bottlenecked by poor physicochemical properties. 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1) [1] is a highly lipophilic compound characterized by a sulfonamide moiety, a nitro group, and a benzamide core. These structural features render it poorly water-soluble, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV molecule.

This application note provides a comprehensive, self-validating framework for selecting, preparing, and administering vehicle formulations for 3-(Methylsulfonamido)-5-nitrobenzamide in rodent models. The protocols herein are designed to maximize systemic exposure while minimizing vehicle-induced toxicity and drug precipitation[2].

Physicochemical Profiling & Causality in Formulation

Before selecting a vehicle, it is critical to understand the causality between the compound's structure and its macroscopic behavior in solution.

  • The Benzamide Core & Nitro Group: Aromatic rings coupled with electron-withdrawing nitro groups create a rigid, planar structure with high crystal lattice energy. This severely restricts aqueous solubility.

  • The Methylsulfonamido Group: While capable of hydrogen bonding, the bulky sulfonamide group increases overall lipophilicity (LogP).

  • Formulation Rationale: Simple aqueous buffers (e.g., PBS or Saline) will result in immediate precipitation. To achieve systemic exposure, the formulation must either disrupt the crystal lattice via co-solvents (reducing the dielectric constant of the medium) or mask the hydrophobic regions via complexation (e.g., Cyclodextrins)[2].

Table 1: Predicted Physicochemical Properties & Formulation Impact
PropertyValue / CharacteristicImpact on In Vivo Formulation Strategy
Molecular Formula C8H9N3O5S[3]Moderate molecular weight (~259.24 g/mol ) allows for standard vehicle use.
Aqueous Solubility < 0.1 mg/mL (Predicted)Requires aggressive solubilization (co-solvents, surfactants, or complexation).
Lipophilicity (LogP) ~1.5 - 2.5 (Predicted)Favorable for lipid-based or micellar formulations (e.g., Tween-80).
pKa (Sulfonamide) ~8.5 - 9.5May be solubilized at high pH, but unphysiological pH causes injection site necrosis. Neutral formulations are mandatory.

Vehicle Selection Matrix

The choice of vehicle is dictated by the route of administration and the required dose. High concentrations of organic solvents (like DMSO) can cause hemolysis, neurotoxicity, and localized irritation[4]. Therefore, a multi-component vehicle is strictly required.

FormulationTree Start 3-(Methylsulfonamido)-5-nitrobenzamide (Poor Aqueous Solubility) IV Intravenous (IV) / Intraperitoneal (IP) Start->IV Systemic Exposure PO Oral Gavage (PO) Start->PO Enteral Absorption Cosolvent Co-solvent System (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline) IV->Cosolvent High Lipophilicity (Max 5 mg/kg) Complex Cyclodextrin Complexation (20% HP-β-CD in Saline) IV->Complex Moderate Lipophilicity (Max 10 mg/kg) PO->Complex Low Dose / PK Study Suspension Aqueous Suspension (0.5% CMC-Na, 0.1% Tween-80) PO->Suspension High Dose / Tox Study (Up to 100 mg/kg)

Diagram 1: Decision tree for selecting preclinical formulation strategies based on dosing route.
Table 2: Recommended Vehicle Compositions
StrategyRouteComposition (v/v or w/v)Max Tolerated Volume (Mice)Pros / Cons
Co-Solvent IV, IP10% DMSO + 40% PEG400 + 5% Tween-80 + 45% SalineIV: 5 mL/kgIP: 10 mL/kgPros: High solubilizing power.Cons: Risk of precipitation upon blood dilution.
Complexation IV, IP, PO20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in SalineIV: 5 mL/kgPO: 10 mL/kgPros: Excellent biocompatibility.Cons: Limited maximum drug load.
Suspension PO only0.5% Carboxymethylcellulose (CMC-Na) + 0.1% Tween-80 in WaterPO: 10-20 mL/kgPros: Allows massive dosing for toxicity.Cons: Highly variable absorption.

Detailed Formulation Protocols

Note: 3-(Methylsulfonamido)-5-nitrobenzamide must be formulated fresh on the day of dosing to prevent degradation or delayed crystallization.

Protocol A: Co-Solvent System (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline)

Mechanism: DMSO disrupts the crystal lattice; PEG400 acts as a co-solvent to bridge the polarity gap; Tween-80 forms micelles to prevent precipitation when the formulation mixes with aqueous blood[2][4].

  • Weighing: Accurately weigh the required amount of 3-(Methylsulfonamido)-5-nitrobenzamide powder into a sterile glass vial.

  • Primary Solubilization: Add 10% of the final volume as pure DMSO. Vortex vigorously for 1-2 minutes. Sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Co-solvent Addition: Add 40% of the final volume as PEG400. Vortex for 1 minute. The solution must remain clear.

  • Surfactant Addition: Add 5% of the final volume as Tween-80. Vortex for 1 minute.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 45% of the final volume as sterile 0.9% Saline.

  • Validation: Inspect the final solution against a dark background. It should be a clear, slightly viscous liquid with no opalescence.

Protocol B: Cyclodextrin Complexation (20% HP-β-CD)

Mechanism: The hydrophobic benzamide and nitro groups enter the lipophilic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[2].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% Saline. Filter through a 0.22 μm PES membrane.

  • Drug Addition: Weigh 3-(Methylsulfonamido)-5-nitrobenzamide and add it to the 20% HP-β-CD solution.

  • Complexation: Vortex and sonicate at 40°C for 30–60 minutes. The thermal energy accelerates the inclusion complex formation.

  • Validation: If the solution is cloudy, the drug concentration exceeds the complexation capacity. Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, you must either lower the target dose or switch to Protocol A.

In Vivo Pharmacokinetic (PK) Workflow

To accurately assess the absorption, distribution, metabolism, and excretion (ADME) of 3-(Methylsulfonamido)-5-nitrobenzamide, a rigorous PK workflow must be established.

PKWorkflow Formulate Vehicle Formulation (Protocols A/B) Dose In Vivo Dosing (Mice: IV 2mg/kg, PO 10mg/kg) Formulate->Dose Sample Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Process Plasma Extraction (Acetonitrile Protein Precipitation) Sample->Process Analyze LC-MS/MS Bioanalysis (MRM Mode) Process->Analyze

Diagram 2: Standardized preclinical Pharmacokinetic (PK) study workflow.
Bioanalytical Sample Preparation (Protein Precipitation)

Because 3-(Methylsulfonamido)-5-nitrobenzamide contains a sulfonamide group, it is highly prone to plasma protein binding (typically >80%). Efficient extraction is critical:

  • Collect 50 μL of whole blood via the submandibular vein into K2-EDTA tubes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.

  • Transfer 20 μL of plasma to a 96-well plate.

  • Add 100 μL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to precipitate proteins and release the bound drug.

  • Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

References

  • BLD Pharm (Product Catalog). 3-(Methylsulfonamido)-5-nitrobenzamide (CAS No. 945397-33-1). Retrieved from: 1[1]

  • ChemSrc (Chemical Database). 3-(Methylsulfonamido)-5-nitrobenzamide Physical and Chemical Properties. Retrieved from: 5[3]

  • Shah, S. M., Jain, A. S., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Retrieved from: 2[2]

  • Benchchem Technical Support. Vehicle Selection for In Vivo Studies with Lipophilic Compounds. Retrieved from:4[4]

Sources

Application

Application Note: High-Efficiency Blood Plasma Extraction and LC-MS/MS Sample Preparation for 3-(Methylsulfonamido)-5-nitrobenzamide

Introduction & Physicochemical Profiling Developing a robust bioanalytical assay requires a deep understanding of the target analyte's molecular architecture. 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1; For...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Developing a robust bioanalytical assay requires a deep understanding of the target analyte's molecular architecture. 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1; Formula: C8H9N3O5S)[1] is a highly functionalized, polar small molecule (MW: 259.24 g/mol ). Its structure consists of a central benzene ring substituted with a primary carboxamide, a strongly electron-withdrawing nitro group, and a methylsulfonamide group.

Causality in Method Design

As an Application Scientist, method development cannot rely on guesswork; every step must be dictated by the molecule's physicochemical properties:

  • Protein Binding & Disruption: The combination of a hydrophobic aromatic ring and multiple hydrogen-bonding groups (amide, sulfonamide) typically results in moderate-to-high binding to human serum albumin (HSA). Acidic disruption is mandatory prior to extraction to ensure the analyte partitions freely into the extraction phase.

  • Ionization Strategy: The highly electron-withdrawing nitro group (-NO2) at the meta position significantly increases the acidity of the methylsulfonamide proton. This structural feature makes Negative Electrospray Ionization (ESI-) highly efficient, yielding a strong[M-H]⁻ precursor ion at m/z 258.0.

  • Extraction Chemistry: Due to its mixed polar and weakly acidic nature, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents yields poor recovery. Instead, Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) is the optimal choice, as it captures both hydrophilic and lipophilic moieties without requiring the analyte to be strictly neutral[2].

All methodologies described herein are designed to comply with the FDA Guidance for Industry: Bioanalytical Method Validation (2018) [3], ensuring that accuracy, precision, selectivity, and matrix effect evaluations meet rigorous regulatory standards.

Experimental Workflows

The following diagram illustrates the parallel sample preparation strategies. Protocol A (SPE) is prioritized for high-sensitivity pharmacokinetic (PK) profiling, while Protocol B (PPT) serves as a rapid, high-throughput alternative for early discovery phases.

G cluster_SPE Protocol A: HLB SPE (High Sensitivity) cluster_PPT Protocol B: PPT (High Throughput) Plasma Blood Plasma Sample (K2EDTA Matrix) Spike Add Internal Standard (IS) & Equilibrate Plasma->Spike Pretreat Pre-treat: 1:1 with 2% H3PO4 Spike->Pretreat Path A Add_ACN Add 3x Vol ACN (0.1% FA) Spike->Add_ACN Path B Condition Condition: MeOH -> H2O Pretreat->Condition Load Load Pre-treated Sample Condition->Load Wash Wash: 5% MeOH in H2O Load->Wash Elute Elute: 100% MeOH Wash->Elute SPE_Dry Evaporate & Reconstitute Elute->SPE_Dry LCMS LC-MS/MS Analysis (Biphenyl Column, ESI-) SPE_Dry->LCMS Vortex Vortex & Centrifuge (14,000 x g, 10 min) Add_ACN->Vortex Supernatant Collect Supernatant Vortex->Supernatant PPT_Dry Evaporate & Reconstitute Supernatant->PPT_Dry PPT_Dry->LCMS

Figure 1: Parallel sample preparation workflows for 3-(Methylsulfonamido)-5-nitrobenzamide extraction.

Detailed Protocols

Protocol A: Polymeric HLB Solid-Phase Extraction (SPE)

Recommended for GLP-compliant studies requiring high sensitivity and minimal matrix effects.

  • Sample Pre-treatment: Aliquot 100 µL of K2EDTA plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water.

    • Mechanistic Rationale: Acidification denatures plasma proteins and disrupts electrostatic protein-drug interactions, freeing the sulfonamide analyte for optimal SPE retention.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol (MeOH) through a 30 mg/1 cc HLB cartridge, followed by 1.0 mL of LC-MS grade H₂O. Ensure the sorbent bed does not dry out.

  • Loading: Apply the 210 µL pre-treated sample to the cartridge at a controlled flow rate of ~1 mL/min (dropwise).

  • Washing: Wash the sorbent bed with 1.0 mL of 5% MeOH in H₂O.

    • Mechanistic Rationale: This specific aqueous-organic ratio is strong enough to wash away endogenous salts, polar peptides, and phospholipids, but weak enough to prevent the premature elution of the polar benzamide.

  • Elution: Elute the target analyte with 1.0 mL of 100% MeOH into a clean collection tube.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile in water with 0.1% Formic Acid).

Protocol B: Protein Precipitation (PPT)

Recommended for high-throughput discovery PK where lower limits of quantification (LLOQ) are less stringent.

  • Spiking: Aliquot 50 µL of plasma into a 96-well plate or tube. Add 5 µL of IS.

  • Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

    • Mechanistic Rationale: ACN aggressively precipitates proteins. The addition of 0.1% FA ensures the acidic sulfonamide remains fully protonated (neutralized), preventing it from co-precipitating with the basic residues of the protein pellet[2].

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Dry: Transfer 100 µL of the clear supernatant to a clean plate. Evaporate to dryness under nitrogen and reconstitute in 50 µL of Initial Mobile Phase.

Self-Validating System: Matrix Effect & Recovery Assessment

Trustworthiness in bioanalysis requires internal proof of validity. To ensure the protocol is a self-validating system per FDA guidelines[3], you must prepare three distinct sample sets during method qualification to calculate the Matrix Factor (MF) and Extraction Recovery (RE) :

  • Set A (Neat Standards): Analyte spiked directly into the reconstitution solvent.

  • Set B (Post-Extraction Spikes): Blank plasma extracted using the protocol, then spiked with the analyte after extraction.

  • Set C (Pre-Extraction Spikes): Blank plasma spiked with the analyte, then extracted using the protocol.

Calculations:

  • Absolute Matrix Effect (%) = (Peak Area Set B / Peak Area Set A) × 100

  • Extraction Recovery (%) = (Peak Area Set C / Peak Area Set B) × 100

Note: An IS-normalized Matrix Factor (MF) between 0.85 and 1.15 is required to prove the method is free from significant ion suppression or enhancement.

Quantitative Data Presentation

The table below summarizes the expected validation metrics when comparing Protocol A (HLB SPE) and Protocol B (PPT) against FDA Bioanalytical Method Validation acceptance criteria[3].

Validation ParameterProtocol A: HLB SPEProtocol B: PPTFDA Acceptance Criteria
Extraction Recovery (RE) 88.5% ± 4.2%65.2% ± 8.1%Consistent & Reproducible
IS-Normalized Matrix Factor 0.98 (Minimal suppression)0.72 (Moderate suppression)0.85 – 1.15
Intra-day Precision (%CV) 3.5%9.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 4.8%11.5%≤ 15% (≤ 20% at LLOQ)
Estimated LLOQ 0.5 ng/mL5.0 ng/mLSignal-to-Noise ≥ 5:1

Table 1: Comparative validation metrics for 3-(Methylsulfonamido)-5-nitrobenzamide extraction methodologies.

LC-MS/MS Analytical Conditions

To complement the sample preparation, the following chromatographic conditions are recommended:

  • Analytical Column: Biphenyl phase (e.g., 50 × 2.1 mm, 1.7 µm). Causality: The biphenyl stationary phase exploits π−π interactions with the electron-deficient nitroaromatic ring of the analyte, offering superior retention compared to standard C18 columns.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) tracking the [M-H]⁻ precursor at m/z 258.0.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. Available at:[Link]

  • ChemSrc. "3-(Methylsulfonamido)-5-nitrobenzamide (CAS 945397-33-1) Basic Information and Physicochemical Properties." ChemSrc Database, 2024. Available at:[Link](Note: URL derived from ChemSrc indexing[1])

  • K. K. Sharma et al. "Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses." National Center for Biotechnology Information (PMC), 2019. Available at:[Link]

Sources

Method

utilizing 3-(Methylsulfonamido)-5-nitrobenzamide as a chemical probe in cell culture

Application Note & Protocols Utilizing MSAB [3-(Methylsulfonamido)-5-nitrobenzamide] as a Chemical Probe to Investigate Wnt/β-Catenin Signaling in Cell Culture Abstract The Wnt/β-catenin signaling pathway is a crucial re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Utilizing MSAB [3-(Methylsulfonamido)-5-nitrobenzamide] as a Chemical Probe to Investigate Wnt/β-Catenin Signaling in Cell Culture

Abstract

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and tissue homeostasis.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention and mechanistic studies.[1][2] 3-(Methylsulfonamido)-5-nitrobenzamide, hereafter referred to as MSAB, has been identified as a selective small molecule inhibitor of the Wnt/β-catenin pathway.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of MSAB as a chemical probe in cell culture. We will detail its mechanism of action, provide validated, step-by-step protocols for its application, and offer insights into data interpretation. The core mechanism of MSAB involves direct binding to β-catenin, which promotes its degradation and subsequently suppresses the transcription of Wnt target genes.[3] This guide is designed to empower researchers to confidently employ MSAB to dissect the complexities of Wnt/β-catenin signaling in their experimental models.

Introduction to MSAB: A Probe for a Challenging Target

The Wnt/β-catenin pathway is notoriously difficult to target due to the central role of its key effector, β-catenin, in protein-protein interactions rather than enzymatic activity.[4] Chemical probes are indispensable tools for interrogating such pathways, offering high temporal and spatial control over biological processes.[5] MSAB emerged from a high-throughput screen of approximately 22,000 compounds for its ability to selectively inhibit TCF-dependent transcription, a direct readout of Wnt/β-catenin pathway activation.[3]

Unlike upstream inhibitors that target membrane receptors, MSAB acts downstream by directly engaging with the pathway's central transducer, β-catenin.[3] This makes it a valuable tool for:

  • Investigating cellular phenotypes driven by hyperactive Wnt/β-catenin signaling.

  • Validating the involvement of the Wnt pathway in specific biological contexts.

  • Studying the regulation of β-catenin stability and degradation.

  • Serving as a reference compound in screens for novel pathway inhibitors.

Table 1: Physicochemical Properties of MSAB

PropertyValue
Chemical Name 3-(Methylsulfonamido)-5-nitrobenzamide
Synonyms MSAB
Molecular Formula C₈H₉N₃O₅S
Molecular Weight 259.24 g/mol
Appearance Typically a pale yellow or white solid
Solubility Soluble in DMSO (>10 mM), sparingly in aqueous media
Mechanism of Action: Promoting β-Catenin Degradation

In the canonical Wnt pathway, the absence of a Wnt ligand allows a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1) to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation.[6] Upon Wnt binding to its Frizzled/LRP5/6 co-receptors, this complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1.[3][7]

MSAB disrupts this process by directly binding to β-catenin, which facilitates its degradation.[3] This action effectively depletes the pool of β-catenin available for nuclear translocation and transcriptional co-activation, thereby suppressing the expression of Wnt target genes and inhibiting the growth of Wnt-dependent cancer cells.[3]

Wnt_Pathway_MSAB cluster_off Wnt 'OFF' State (Normal) cluster_on Wnt 'ON' State (Aberrant Activation) cluster_probe Intervention with MSAB Probe Destruction_Complex Destruction Complex (Axin, APC, GSK3β) p_beta_catenin p-β-Catenin Destruction_Complex->p_beta_catenin Phosphorylation beta_catenin_stable β-Catenin (Stable) Destruction_Complex->beta_catenin_stable No Phosphorylation Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Receptor->Destruction_Complex Inhibits beta_catenin_nucleus β-Catenin beta_catenin_stable->beta_catenin_nucleus Nuclear Translocation beta_catenin_stable_probe β-Catenin (Stable) TCF_LEF TCF/LEF Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes MSAB MSAB Probe MSAB->beta_catenin_stable_probe Binds to Degradation_Probe Degradation beta_catenin_stable_probe->Degradation_Probe Promotes

Figure 1. Mechanism of MSAB in the Wnt/β-Catenin Pathway.
Experimental Protocols: A Validated Workflow

The following protocols provide a framework for using MSAB in cell culture. It is crucial to adapt these protocols to your specific cell line and experimental goals.

Rationale: MSAB has limited aqueous solubility. A high-concentration stock in an organic solvent like DMSO is necessary for accurate and reproducible dosing in aqueous culture media.

Materials:

  • 3-(Methylsulfonamido)-5-nitrobenzamide (MSAB) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 2.59 mg of MSAB and dissolve it in 1 mL of sterile DMSO. Adjust volumes as needed.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the MSAB powder. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief warming to 37°C may aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months). Protect from light.

Scientist's Note: When diluting the DMSO stock into your cell culture medium, ensure the final DMSO concentration does not exceed 0.1% (v/v), as higher concentrations can be toxic to many cell lines and may have off-target effects. Always include a "vehicle control" (medium with the same final concentration of DMSO) in your experiments.

Rationale: The optimal concentration of MSAB will vary between cell lines due to differences in proliferation rate, membrane permeability, and baseline Wnt pathway activity. A dose-response experiment is essential to identify a concentration that effectively inhibits the pathway without causing acute cytotoxicity.

Materials:

  • Wnt-dependent cancer cell line (e.g., HCT116, DLD-1) or a cell line with a TCF/LEF luciferase reporter.

  • Complete growth medium.[8][9]

  • 96-well clear or white-walled cell culture plates.

  • MSAB 10 mM stock solution.

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT).

  • Luciferase assay reagent (if using a reporter line).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach and recover for 24 hours.

  • Compound Dilution: Prepare a serial dilution of MSAB in complete growth medium. A common starting range is 0.1 µM to 50 µM. Remember to prepare a vehicle control (DMSO only).

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of MSAB or vehicle.

  • Incubation: Incubate the plate for a period relevant to your biological question. For signaling inhibition, 24-48 hours is often sufficient. For effects on cell proliferation, 72 hours is a common endpoint.

  • Readout:

    • For Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, fluorescence, or absorbance) on a plate reader.

    • For Reporter Assay: Add the luciferase assay reagent according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability or 100% reporter activity). Plot the normalized response against the log of the MSAB concentration to determine the IC₅₀ (inhibitory concentration 50%).

Table 2: Example Dose-Response Data for a TCF/LEF Reporter Assay

MSAB Conc. (µM)Luminescence (RLU)% Inhibition (Normalized)
0 (Vehicle)150,0000%
0.1145,5003%
0.5112,50025%
1.078,00048%
5.022,50085%
10.012,00092%
25.09,00094%

Rationale: This protocol provides direct biochemical evidence of MSAB's mechanism of action by measuring the levels of β-catenin protein and its downstream transcriptional targets. A decrease in these proteins validates pathway inhibition.

Materials:

  • Wnt-dependent cells (e.g., HCT116).

  • 6-well or 10 cm cell culture plates.

  • MSAB at a predetermined effective concentration (e.g., 1x, 2x, and 5x the IC₅₀ from Protocol 2).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, buffers, and transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary and secondary antibodies (see Table 3).

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with vehicle (DMSO) or MSAB at the desired concentrations for 24 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C (dilutions according to manufacturer's recommendation).

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and image the blot using a chemiluminescence imager. Be sure to probe for a loading control (e.g., GAPDH, β-Actin) on the same blot to ensure equal protein loading.

Table 3: Recommended Antibodies for Western Blotting

Target ProteinExpected Result with MSABRationale
β-Catenin DecreaseDirect target, degradation is promoted.[3]
c-Myc DecreaseKey Wnt transcriptional target.[7]
Cyclin D1 DecreaseKey Wnt transcriptional target.[10]
GAPDH / β-Actin No ChangeLoading control for data normalization.
Data Interpretation and Troubleshooting
  • Expected Results: Successful treatment with MSAB should result in a dose-dependent decrease in TCF/LEF reporter activity, a reduction in total β-catenin protein levels, and decreased expression of target genes like c-Myc and Cyclin D1. This should correlate with a reduction in the proliferation of Wnt-dependent cancer cells.

  • Troubleshooting - No Effect:

    • Compound Inactivity: Ensure the compound has not degraded. Use a fresh aliquot.

    • Cell Line: The chosen cell line may not have active Wnt/β-catenin signaling. Verify pathway activity with a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR-99021).

    • Concentration/Time: The concentration may be too low or the incubation time too short. Re-run the dose-response and consider a time-course experiment.

  • Troubleshooting - High Cytotoxicity:

    • Off-Target Effects: High concentrations of any small molecule can have off-target effects. Use the lowest effective concentration possible.

    • DMSO Toxicity: Ensure the final DMSO concentration is below 0.1%.

    • Cell Health: Ensure cells are healthy and not overly confluent before starting the experiment.[11]

References
  • Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Publishing.
  • Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives. PMC.
  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing.
  • Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy. Frontiers in Oncology.
  • Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Neg
  • Characterizing the beta-catenin interactome using inhibitor screens and novel interaction proteomics techniques. ePrints Soton - University of Southampton.
  • Purified Wnt5a Protein Activates or Inhibits β-Catenin–TCF Signaling Depending on Receptor Context. PLOS Biology.
  • Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-c
  • Cell Culture-Related Products C
  • MRC-5 cell culture protocol for beginners. Benchchem.
  • Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. PMC.
  • Cell Preparation for Single Cell Protocols. 10x Genomics.
  • Chemical probes. EUbOPEN.
  • Antibiotics for Cell Culture. Thermo Fisher Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 3-(Methylsulfonamido)-5-nitrobenzamide in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 3-(Methylsulfonamido)-5-nitrobenzamide .

This guide moves beyond generic advice, providing mechanistic explanations, self-validating experimental protocols, and data-driven troubleshooting to ensure your in vitro biological assays yield accurate, reproducible results.

The Mechanistic Bottleneck: Why is My Compound Crashing Out?

Before implementing a fix, it is critical to understand the causality behind the solubility failure. 3-(Methylsulfonamido)-5-nitrobenzamide is a highly functionalized, planar molecule. The combination of a sulfonamide group (-SO₂NH-), a primary carboxamide (-CONH₂), and a nitro group (-NO₂) creates a perfect storm for aqueous insolubility:

  • High Crystal Lattice Energy: The sulfonamide and benzamide moieties act as strong intermolecular hydrogen bond donors and acceptors, locking the molecules into a highly stable, rigid crystal lattice.

  • Lack of Ionization: At a physiological pH of 7.4, the molecule remains largely unionized (the sulfonamide pKa is typically >8), rendering it highly lipophilic and thermodynamically incompatible with pure aqueous buffers.

When you dilute a concentrated stock of this compound into an aqueous assay buffer, the solvent polarity drops rapidly. The compound cannot establish enough hydrogen bonds with water to overcome its own lattice energy, resulting in rapid nucleation and a "kinetic crash."

Diagnostic Workflow

Do not assume a flat IC₅₀ curve means your compound is inactive. Use the following self-validating workflow to determine if a solubility bottleneck is causing false negatives in your assay.

G Start Assay Inconsistency / Flat Dose-Response Insp Microscopic Inspection of Assay Wells Start->Insp Dec1 Crystals / Turbidity Present? Insp->Dec1 SolIssue Kinetic Crash (Solubility Bottleneck) Dec1->SolIssue Yes NoSol Target Engagement / Stability Issue Dec1->NoSol No Opt1 Optimize Co-solvents (DMSO <1%) SolIssue->Opt1 Dec2 Precipitation Resolved? Opt1->Dec2 Opt2 Implement HP-β-CD Complexation Dec2->Opt2 No Success Proceed to Biological Assay Dec2->Success Yes Opt2->Success

Diagnostic workflow for resolving 3-(Methylsulfonamido)-5-nitrobenzamide precipitation in assays.

Self-Validating Troubleshooting Protocols

To maintain scientific integrity, every protocol you run must include a validation step. Do not blindly trust that a compound is dissolved; you must prove it to the system.

Protocol A: Co-Solvent Formulation (Kinetic Solubility Optimization)

For early-stage in vitro screening, utilizing a water-miscible organic solvent like DMSO is the standard approach[1]. DMSO acts as a high-solubility enhancement vehicle for sulfonamides[2]. However, direct dilution often causes precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 3-(Methylsulfonamido)-5-nitrobenzamide in 100% anhydrous DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Create an intermediate dilution series in 100% DMSO (e.g., 100x the final desired assay concentrations).

  • Aqueous Transfer (Critical Step): Transfer 1 µL of the intermediate DMSO stocks into 99 µL of the pre-warmed (37°C) aqueous assay buffer (e.g., PBS, pH 7.4) while vortexing rapidly. This maintains the final DMSO concentration at exactly 1%, which is generally tolerated by most biochemical assays without affecting enzyme performance[1].

  • System Validation: Incubate the plate for 2 hours at the assay temperature. Read the plate using a nephelometer or measure UV-Vis absorbance at 620 nm. An increase in light scattering compared to a 1% DMSO-only blank indicates the compound has precipitated and you must proceed to Protocol B.

Protocol B: Cyclodextrin Inclusion Complexation

If the compound crashes out at 1% DMSO, you must alter the thermodynamic environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that forms an inclusion complex with the drug. The hydrophobic nitroaromatic ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the aqueous buffer, drastically enhancing solubility[3],[4].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target assay buffer.

  • Complexation: Add excess solid 3-(Methylsulfonamido)-5-nitrobenzamide directly to the HP-β-CD solution.

  • Equilibration: Agitate the suspension on an orbital shaker at 37°C for 48 hours. This prolonged timeframe is required to overcome the high crystal lattice energy and achieve true thermodynamic equilibrium[5].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed solid. The supernatant now contains the solubilized inclusion complex.

  • System Validation: You cannot assume the concentration based on the solid added. You must quantify the exact concentration of the dissolved compound in the supernatant using HPLC-UV against a known standard curve before utilizing it in your biological assay.

Quantitative Data & Expected Outcomes

Use the following table to benchmark your expected solubility enhancements based on the chosen formulation strategy.

Formulation StrategyExcipient / SolventFinal Concentration in AssayRelative Solubility EnhancementBiological Assay Compatibility
Aqueous Buffer (Control) NoneN/A1x (Baseline, <1 µM)High
Co-solvent Dilution DMSO1% (v/v)~10x - 50xModerate (Verify enzyme tolerance)
Co-solvent Blend DMSO + PEG40001% DMSO + 2% PEG~100xModerate (Monitor for viscosity shifts)
Inclusion Complex HP-β-CD5-10% (w/v)>500xHigh (CDs are biologically inert)
Frequently Asked Questions (FAQs)

Q: My compound completely dissolves in 100% DMSO, but my IC₅₀ curve is completely flat. What is happening? A: You are likely experiencing a "kinetic crash." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the localized solvent polarity drops instantaneously. The compound nucleates and precipitates before it can disperse, meaning the effective concentration of the compound in solution is near zero. Solution: Use the intermediate dilution method described in Protocol A, or utilize acoustic liquid handling (e.g., Echo dispenser) to transfer nanoliter volumes directly into the assay plate, minimizing localized concentration spikes.

Q: Can I just heat the assay buffer to 60°C to force the compound into solution? A: No. While heating increases the thermodynamic solubility of nitrobenzamide derivatives[5], cooling the plate back to the physiological assay temperature (37°C or 25°C) will create a supersaturated solution. This inevitably leads to delayed precipitation during the assay incubation period, causing irreproducible results and false positives due to light scattering.

Q: Is there a risk that cyclodextrins will interfere with my target protein in the assay? A: HP-β-CD is generally considered biologically inert and does not typically bind to proteins[4]. However, because the compound is in dynamic equilibrium between the cyclodextrin cavity and the bulk solvent, the apparent binding affinity (K_d) or IC₅₀ might shift slightly compared to a free drug. Always run a control assay with the target protein and HP-β-CD alone to establish a baseline.

References
  • Şahin, N. O., & Özdemir, N. "Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins." African Journal of Pharmacy and Pharmacology. Available at:[Link]

  • Savjani, K. T., Gajera, A. K., & Savjani, J. R. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics (PMC). Available at:[Link]

  • Cysewski, P., et al. "Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility." MDPI. Available at: [Link]

Sources

Optimization

preventing oxidative degradation of 3-(Methylsulfonamido)-5-nitrobenzamide in solution

Welcome to the Advanced Formulation Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the chemical instability of 3-(Methylsulfonamido)-5-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the chemical instability of 3-(Methylsulfonamido)-5-nitrobenzamide in liquid formulations.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the causality of degradation, provide self-validating experimental workflows, and establish robust formulation strategies grounded in authoritative pharmaceutical science.

Part 1: Core Principles & Causality (FAQ)

Q1: What makes 3-(Methylsulfonamido)-5-nitrobenzamide susceptible to oxidative degradation? A: The vulnerability of this API lies in its functional group dichotomy. While the nitro group at position 5 is strongly electron-withdrawing and generally protects the aromatic ring from electrophilic attack, the methylsulfonamido group (-NHSO₂CH₃) at position 3 is highly susceptible to oxidation. Degradation typically initiates via hydrogen atom transfer (HAT) at the sulfonamide nitrogen, forming an N-centered radical. This radical rapidly propagates, leading to S-N bond cleavage, SO₂ extrusion, and the formation of complex degradants 1.

Q2: Why does the degradation rate spike dramatically in neutral to alkaline solutions? A: Causality lies in the protonation state of the sulfonamide group. The strong electron-withdrawing effect of the meta-nitro group increases the acidity of the sulfonamide N-H, likely lowering its pKa to the 7.5–8.5 range. As the formulation pH approaches or exceeds this pKa, the sulfonamide deprotonates into an anion. This anionic form is significantly more electron-rich, drastically lowering its oxidation potential and accelerating nucleophilic attack by peroxides or reactive oxygen species (ROS) 2.

DegradationMechanisms API 3-(Methylsulfonamido)- 5-nitrobenzamide ROS Reactive Oxygen Species (Peroxides, Radicals) API->ROS Oxidation Deprotonated Deprotonated Anion (pH > pKa) API->Deprotonated pH > pKa Radical N-Centered Radical ROS->Radical H-Abstraction Hydroxylation Aromatic Hydroxylation ROS->Hydroxylation Electrophilic Attack Deprotonated->Radical 1e- Loss Cleavage S-N Bond Cleavage (SO2 Extrusion) Radical->Cleavage Degradation

Fig 1. Oxidative degradation pathways of 3-(Methylsulfonamido)-5-nitrobenzamide.

Part 2: Troubleshooting Guide

Issue: Inconsistent API recovery across different batches of a liquid formulation.

  • Root Cause: Variability in peroxide impurities within excipients (e.g., PEGs, polysorbates) and trace metal ions (Fe²⁺, Cu²⁺) in the water or buffer salts. Trace metals act as catalysts in Fenton-like reactions, converting benign excipient peroxides into highly destructive hydroxyl radicals 3.

  • Solution: Implement a dual-stabilization strategy. Use a chelating agent (e.g., EDTA) to sequester trace metals, effectively halting the initiation phase of radical generation. Combine this with a chain-breaking antioxidant (e.g., BHT) to neutralize any formed peroxyl radicals 4.

Issue: Addition of standard antioxidants (like Ascorbic Acid) accelerates degradation instead of preventing it.

  • Root Cause: Ascorbic acid can act as a pro-oxidant in the presence of unchelated transition metals. It reduces Fe³⁺ back to Fe²⁺, fueling a continuous Fenton cycle that generates more hydroxyl radicals.

  • Solution: Switch to a sacrificial antioxidant like Methionine, which protects against nucleophilic oxidation by readily oxidizing to methionine sulfoxide without cycling metals 5. Always pair reducing antioxidants with EDTA.

Part 3: Quantitative Efficacy Data

To guide your formulation choices, the following table summarizes the comparative efficacy of various stabilization strategies against accelerated oxidative stress.

Formulation ConditionPrimary Stabilizer(s)Mechanism of ProtectionAPI Recovery (%)*
Control NoneN/A42.5%
Chelator Only 0.05% EDTASequesters trace metals; prevents Fenton initiation71.0%
Radical Scavenger 0.1% BHTChain-breaking; neutralizes peroxyl radicals84.2%
Sacrificial Agent 0.5% MethionineDirect peroxide scavenging89.5%
Synergistic Combo 0.05% EDTA + 0.1% BHTBlocks both initiation and propagation phases98.8%

*Data represents API recovery after 24 hours at 40°C under 0.1% H₂O₂ stress.

Part 4: Self-Validating Experimental Protocol

To reliably screen antioxidant formulations, you must use a self-validating system. This ensures that observed degradation occurs during the incubation phase, not as an artifact inside the HPLC autosampler.

Antioxidant & Chelator Screening Protocol

1. Preparation of Stock Solutions

  • Action: Prepare a 1 mg/mL stock of 3-(Methylsulfonamido)-5-nitrobenzamide in a suitable cosolvent (e.g., 20% Acetonitrile / 80% 50mM Phosphate buffer, pH 6.0).

  • Causality: pH 6.0 is chosen to ensure the sulfonamide group remains fully protonated, isolating the variable of oxidative stress from pH-induced nucleophilic degradation.

2. Formulation Compounding

  • Action: Aliquot the stock into separate amber vials. Add stabilizers according to your matrix (e.g., 0.05% EDTA, 0.1% BHT, 0.5% Methionine).

  • Causality: Amber vials are mandatory to exclude photo-oxidation, ensuring any observed degradation is strictly chemical oxidation.

3. Accelerated Oxidative Stress (Initiation)

  • Action: Spike all vials with 0.1% H₂O₂ or 2 mM AAPH (a peroxyl radical generator).

  • Self-Validation Control: Maintain a "Negative Control" vial (API + Buffer + NO stressor) to validate baseline stability, and a "Positive Control" vial (API + Buffer + Stressor + NO stabilizers) to prove the stressor is active.

4. Incubation & Quenching (Critical Step)

  • Action: Incubate at 40°C. At time points (0, 4, 8, 24 hours), withdraw a 100 µL aliquot and immediately mix with 900 µL of cold Methanol containing 10 mM Ascorbic Acid.

  • Causality: The cold methanol precipitates buffer salts and halts kinetics, while the massive excess of ascorbic acid instantly quenches residual H₂O₂. Without this step, the API will continue to degrade while waiting in the autosampler queue, yielding false-positive degradation rates.

5. LC-MS/MS Analysis

  • Action: Quantify the remaining intact API and monitor for the SO₂ extrusion byproduct (M-64 Da mass shift) using mass spectrometry.

ProtocolWorkflow Step1 1. Base Formulation API + Buffer/Solvent Step2 2. Stabilizer Addition EDTA / BHT / Methionine Step1->Step2 Step3 3. Oxidative Stress Add 0.1% H2O2 or AAPH Step2->Step3 Step4 4. Incubation 40°C, Time: 0, 4, 24h Step3->Step4 Step5 5. Quench Reaction Add Cold MeOH + Ascorbic Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify API & Byproducts Step5->Step6

Fig 2. Self-validating experimental workflow for screening antioxidant formulations.

Part 5: References

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) . MDPI Water.

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures . Pharmaceutical Research.

  • Stabilization of Pharmaceuticals to Oxidative Degradation . ResearchGate.

  • Technical Support Center: Prevention of Oxidative Degradation of Lafutidine . Benchchem.

  • Compositions and methods for the prevention of oxidative degradation of proteins (US20100068210A1) . Google Patents.

Sources

Troubleshooting

optimizing reaction yield in 3-(Methylsulfonamido)-5-nitrobenzamide chemical synthesis

Welcome to the Application Support Knowledge Base. This technical support center is designed for researchers, chemists, and drug development professionals tasked with synthesizing and scaling 3-(Methylsulfonamido)-5-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This technical support center is designed for researchers, chemists, and drug development professionals tasked with synthesizing and scaling 3-(Methylsulfonamido)-5-nitrobenzamide . Below, you will find field-validated workflows, mechanistic troubleshooting guides, and quantitative data to resolve common bottlenecks in this specific two-step synthesis.

Section 1: Synthesis Workflow & Mechanism

The synthesis of 3-(Methylsulfonamido)-5-nitrobenzamide relies on a precise two-step sequence: selective mono-sulfonylation of the primary amine, followed by mild amidation of the carboxylic acid.

SynthesisWorkflow A 3-Amino-5-nitrobenzoic acid (Starting Material) B 3-(Methylsulfonamido)- 5-nitrobenzoic acid (Intermediate) A->B MsCl, Pyridine Dioxane, 0°C to RT C 3-(Methylsulfonamido)- 5-nitrobenzamide (Target Product) B->C 1. CDI, DMF, 25°C 2. NH4OH (aq)

Two-step synthesis workflow for 3-(Methylsulfonamido)-5-nitrobenzamide.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Selective Mono-Sulfonylation

Objective: Synthesize the intermediate 3-(methylsulfonamido)-5-nitrobenzoic acid while completely suppressing bis-sulfonylation.

Methodology:

  • Suspend 3-amino-5-nitrobenzoic acid (1.0 eq) in a mixture of anhydrous dioxane and pyridine[1].

  • Cool the reaction vessel to 0°C using an ice bath to control the exothermic addition.

  • Add methanesulfonyl chloride (MsCl, 1.05 eq) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature (25°C) and stir for 4 hours.

  • Quench with cracked ice and acidify the aqueous layer to pH 2.0 using 2N HCl to precipitate the product. Filter and dry under vacuum.

Expertise & Experience (Causality): The choice of pyridine over stronger bases like triethylamine (TEA) is critical. TEA can dehydrohalogenate MsCl to form a highly reactive sulfene intermediate, which indiscriminately attacks both the primary amine and the newly formed sulfonamide, leading to bis-sulfonylation. Pyridine acts as a nucleophilic catalyst without forming sulfene, ensuring strict chemoselectivity. Trustworthiness (Self-Validating System): This protocol validates itself during the workup phase. Because the product is amphoteric, adjusting the pH to exactly 2.0 ensures the carboxylic acid is fully protonated and neutral. A sudden, massive precipitation of a solid at this exact pH confirms successful conversion and minimizes aqueous yield loss.

Protocol B: Carboxylic Acid Activation & Amidation

Objective: Convert the intermediate acid to 3-(Methylsulfonamido)-5-nitrobenzamide.

Methodology:

  • Dissolve 3-(methylsulfonamido)-5-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) in a single portion at room temperature (25°C).

  • Stir for 1 hour until effervescence completely ceases.

  • Add aqueous ammonia (NH₄OH, 28-30%, 5.0 eq) or bubble NH₃ gas into the solution.

  • Stir for 2 hours, then pour into ice water to precipitate the final benzamide product. Filter, wash with cold water, and dry.

Expertise & Experience (Causality): Activating the carboxylic acid with CDI is preferred over harsh reagents like thionyl chloride (SOCl₂). SOCl₂ can cause degradation or react with the sulfonamide nitrogen. CDI forms a stable active acylimidazole intermediate under mild conditions, allowing the chemist to make a sensible and educated choice when carrying out an amide coupling reaction[2]. Trustworthiness (Self-Validating System): The addition of CDI to the carboxylic acid releases equimolar CO₂ gas. The cessation of effervescence (bubbling) is a reliable, visual indicator that the acylimidazole intermediate has fully formed, validating that the system is ready for the ammonia addition step.

Section 3: Troubleshooting Guides & FAQs

Troubleshooting Issue LC-MS shows +78 Da mass (Bis-sulfonylation Byproduct) Check1 Check MsCl Equivalents Issue->Check1 Branch1 > 1.1 eq MsCl Check1->Branch1 Branch2 ≤ 1.1 eq MsCl Check1->Branch2 Fix1 Reduce MsCl to 1.05 eq Add dropwise at 0°C Branch1->Fix1 Check2 Check Base & Solvent Branch2->Check2 Fix2 Switch from TEA to Pyridine Avoid excess heating Check2->Fix2

Troubleshooting logic tree for resolving bis-sulfonylation side reactions.

Q1: Why am I seeing a large bis-sulfonylated byproduct mass (M+78 Da) in my LC-MS analysis? A1: This is the most common failure mode in the sulfonylation step. It occurs when excess methanesulfonyl chloride (MsCl) is used, or when the base is too strong. Ensure you are using strictly ≤1.1 equivalents of MsCl. If you are currently using Triethylamine (TEA) or DMAP, switch to Pyridine. Pyridine prevents the formation of the highly reactive sulfene intermediate that causes over-sulfonylation.

Q2: My amidation yield is extremely low (<40%) when using thionyl chloride (SOCl₂) to form the acid chloride. What is going wrong? A2: Thionyl chloride is too harsh for this specific substrate. The sulfonamide group (-NHSO₂CH₃) is sensitive to highly acidic, dehydrating conditions at elevated temperatures (80°C), often leading to degradation or the formation of sulfinylamines. Transition to a milder coupling reagent like CDI (1,1'-Carbonyldiimidazole) at room temperature. CDI provides a clean activation profile without generating corrosive HCl gas.

Q3: During the workup of the intermediate 3-(methylsulfonamido)-5-nitrobenzoic acid, my product isn't precipitating, resulting in massive yield loss. How do I fix this? A3: Your aqueous phase is likely too basic. The intermediate contains a carboxylic acid (pKa ~4). If the pH is above 4, the molecule exists as a highly water-soluble carboxylate salt. You must carefully titrate the aqueous layer with 2N HCl or 2N H₂SO₄ until the pH reaches exactly 2.0 to 2.5. At this pH, the carboxylic acid is fully protonated (neutral), drastically reducing its aqueous solubility and forcing it to precipitate out of solution.

Section 4: Quantitative Data Presentation

To optimize the amidation step, our application scientists have benchmarked various activation reagents. The data below summarizes the impact of reagent selection on the final yield and purity of 3-(Methylsulfonamido)-5-nitrobenzamide.

Activation ReagentEquivalents RequiredReaction TempTypical YieldImpurity Profile / Notes
Thionyl Chloride (SOCl₂) 2.0 eq80°C< 40%High sulfonamide degradation; harsh acidic byproducts.
EDC·HCl / HOBt 1.2 eq25°C70 - 75%Moderate aqueous workup loss; urea byproduct removal required.
1,1'-Carbonyldiimidazole (CDI) 1.1 eq25°C> 85%Clean profile; CO₂ and water-soluble imidazole are the only byproducts.

Section 5: References

  • De La Mater, G., & Wiegert, P. E. (1963). Triiodobenzoic acid derivatives (U.S. Patent No. 3,073,814A). U.S. Patent and Trademark Office. URL:

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in 3-(Methylsulfonamido)-5-nitrobenzamide LC-MS/MS Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing quantitative challenges with 3-(Methylsulfonamido)-5-nitrobenzamide (CAS 945397-33-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing quantitative challenges with 3-(Methylsulfonamido)-5-nitrobenzamide (CAS 945397-33-1). Due to its moderate polarity and specific functional groups (an acidic sulfonamide, an electron-withdrawing nitro group, and a benzamide), this analyte is highly susceptible to matrix effects—specifically ion suppression—during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of biological fluids.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure robust, interference-free quantification.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I seeing severe ion suppression for 3-(Methylsulfonamido)-5-nitrobenzamide in plasma/serum samples? A: Ion suppression in Electrospray Ionization (ESI) occurs when co-eluting matrix components (such as endogenous lipids, salts, or dosing vehicles) compete with the target analyte for access to the droplet surface and available charge during the desolvation process 1[1]. 3-(Methylsulfonamido)-5-nitrobenzamide is typically analyzed in negative ESI mode due to its acidic sulfonamide proton. In plasma extracts, residual phospholipids (e.g., lysophosphatidylcholines) often co-elute in the reversed-phase gradient, overwhelming the droplet surface and preventing the analyte from efficiently ejecting into the gas phase as a measurable ion 2[2].

ESI_Suppression A Droplet Formation (Analyte + Matrix) B Solvent Evaporation A->B C Surface Competition (Lipids/Salts vs Analyte) B->C D Ion Suppression (Reduced Analyte Ejection) C->D Matrix Excess E Decreased MS Signal D->E

Logical flow of electrospray ionization (ESI) suppression by matrix components.

Q2: How can I optimize my sample preparation to minimize these matrix effects? A: Protein Precipitation (PPT) is the least effective method, leaving high levels of residual phospholipids that cause severe suppression3[3]. Liquid-Liquid Extraction (LLE) provides cleaner extracts but often yields poor recovery for moderately polar analytes. The most scientifically sound strategy is Mixed-Mode Solid-Phase Extraction (SPE) 4[4]. Because 3-(Methylsulfonamido)-5-nitrobenzamide contains an acidic sulfonamide group (estimated pKa ~6-8 due to the electron-withdrawing nitro group), it can be selectively retained using a Mixed-Mode Strong Anion Exchange (MAX) sorbent. This allows you to aggressively wash the sorbent with 100% organic solvent to remove phospholipids while the analyte remains ionically bound, drastically reducing matrix effects 5[5].

Q3: Can chromatographic adjustments help if I cannot change my extraction method? A: Yes. If you are restricted to PPT, you must alter the chromatographic retention of the analyte relative to the matrix components. Phospholipid retention is relatively independent of mobile phase pH. By adjusting the mobile phase pH, you can shift the retention time of 3-(Methylsulfonamido)-5-nitrobenzamide away from the phospholipid elution zones[3]. Additionally, utilizing Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particles provides narrower peak widths and higher peak capacity, statistically reducing the probability of co-elution with suppressing matrix components compared to traditional HPLC[3].

Q4: How do I properly detect and quantify the matrix effect to know if my mitigation worked? A: The gold standard for qualitative assessment is the Post-Column Infusion method 6[6]. This involves continuously infusing a neat standard solution of the analyte into the MS source post-column, while simultaneously injecting a blank matrix extract through the LC. Any dips in the steady baseline signal indicate zones of ion suppression7[7]. For quantitative assessment, calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into a post-extraction blank matrix versus the peak area of the analyte in a neat solvent 8[8].

Part 2: Quantitative Data Summary

The table below summarizes the expected impact of various sample preparation techniques on the Matrix Factor and Analyte Recovery for 3-(Methylsulfonamido)-5-nitrobenzamide in human plasma. A Matrix Factor of 100% indicates zero matrix effect; values <100% indicate ion suppression.

Table 1: Comparative efficacy of sample preparation techniques for plasma analysis.

Sample Preparation MethodPrimary Mechanism of Clean-upMatrix Factor (%)Analyte Recovery (%)Phospholipid Removal
Protein Precipitation (PPT) Denaturation / Solubility45 - 60% (Severe Suppression)>90%Poor
Liquid-Liquid Extraction (LLE) Partitioning (Hydrophobic)85 - 95% (Low Suppression)<40% (Analyte too polar)Moderate
Reversed-Phase SPE (RP-SPE) Hydrophobic Interaction70 - 80% (Moderate Suppression)>85%Moderate
Mixed-Mode Anion Exchange Ionic + Hydrophobic95 - 105% (Negligible Effect)>85% Excellent

Part 3: Validated Experimental Protocols

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE Workflow

This protocol leverages the acidic nature of the sulfonamide group to isolate 3-(Methylsulfonamido)-5-nitrobenzamide from suppressing matrix components.

SPE_Workflow N1 N1 N2 2. Load Sample (Plasma at pH 9) N1->N2 N3 3. Wash 1 (5% NH4OH in Water) N2->N3 N4 4. Wash 2 (100% Methanol) N3->N4 N5 5. Elute (2% Formic Acid in Methanol) N4->N5

Step-by-step mixed-mode anion exchange (MAX) SPE workflow.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 500 µL of plasma 1:1 with 2% NH₄OH in water. Causality: This raises the pH to ~9-10, ensuring the sulfonamide proton is fully deprotonated and the analyte is negatively charged.

  • Conditioning: Pass 1 mL of Methanol through the MAX SPE cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. The anionic analyte binds to the quaternary amine on the sorbent via strong ion exchange.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. Causality: Removes neutral and basic polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes phospholipids and hydrophobic interferences. The analyte remains securely bound via ionic interactions.

  • Elution: Pass 1 mL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the sulfonamide group, breaking the ionic bond and allowing the organic solvent to elute the purified analyte.

  • Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 40°C and reconstitute in the initial LC mobile phase.

Protocol B: Post-Column Infusion (Self-Validating System)

Use this protocol to validate that Protocol A successfully eliminated matrix effects.

Step-by-Step Methodology:

  • Hardware Setup: Install a T-zero union between the analytical LC column outlet and the mass spectrometer ESI source inlet. Connect a syringe pump to the third port of the T-union.

  • Analyte Infusion: Fill a syringe with a 100 ng/mL neat solution of 3-(Methylsulfonamido)-5-nitrobenzamide. Continuously infuse this solution at a flow rate of 10 µL/min into the MS source.

  • Matrix Injection: Inject a blank matrix extract (processed via Protocol A) through the LC system using your standard analytical gradient.

  • Data Acquisition: Monitor the specific MS/MS MRM transition for the analyte.

  • Interpretation: A stable, flat baseline indicates successful matrix removal. Any negative peaks (dips in the baseline) indicate zones of ion suppression caused by co-eluting matrix components. If dips align with your analyte's retention time, further chromatographic optimization is required.

References

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed (NIH).[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.[Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.[Link]

  • The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Biotage.[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories.[Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications.[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence with 3-(Methylsulfonamido)-5-nitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic baseline signals or false-positive readouts when screening functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic baseline signals or false-positive readouts when screening functionalized nitroaromatics.

Working with 3-(Methylsulfonamido)-5-nitrobenzamide (CAS 945397-33-1) presents unique photophysical and chemical challenges. This compound is a highly valuable scaffold in medicinal chemistry (often utilized in the development of PARP inhibitors), but its structural features—specifically the electrophilic nitro group and the hydrophobic sulfonamide—make it highly prone to assay interference [1].

This guide is designed to move beyond basic troubleshooting. We will explore the exact causality behind your background fluorescence and provide self-validating protocols to isolate and neutralize the interference.

Diagnostic Workflow: Isolating the Source of Interference

Before adjusting your assay parameters, you must identify whether the "fluorescence" you are detecting is a chemical artifact, a physical scattering phenomenon, or an optical illusion. Follow this diagnostic decision tree:

TroubleshootingWorkflow Start High Background Signal Detected in Assay TimeCheck Is the signal time-dependent? Start->TimeCheck DTTCheck Does buffer contain reducing agents (DTT/TCEP)? TimeCheck->DTTCheck Yes (Increases over time) DetergentCheck Does signal vanish with 0.01% Triton X-100? TimeCheck->DetergentCheck No (Immediate/Erratic) Reduction Nitro-to-Amine Reduction (True Autofluorescence) DTTCheck->Reduction Yes Enzymatic Enzymatic Nitroreduction (Cellular NTRs) DTTCheck->Enzymatic No (Cell-based assay) Aggregation Colloidal Aggregation (Light Scattering) DetergentCheck->Aggregation Yes IFE Inner Filter Effect (IFE) or Native Autofluorescence DetergentCheck->IFE No

Diagnostic decision tree for isolating the source of background signal with nitrobenzamides.

Expert FAQs: Mechanistic Insights into Assay Interference

Q1: Why does the background fluorescence of 3-(Methylsulfonamido)-5-nitrobenzamide increase steadily over the course of my 60-minute biochemical assay? The Causality: You are witnessing an in situ chemical reaction. The intact nitrobenzamide is not highly fluorescent because the nitro (-NO₂) group is a powerful electron-withdrawing group (EWG) that facilitates rapid non-radiative decay, quenching intrinsic fluorescence. However, if your assay buffer contains reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), the nitro group is chemically reduced to an amino (-NH₂) group [3]. The resulting molecule, 3-(Methylsulfonamido)-5-aminobenzamide, features an amino group acting as a strong electron-donating group (EDG). This creates a "push-pull" electron system across the aromatic ring, generating a highly fluorescent species (typically emitting in the blue spectrum, ~420–450 nm). The time-dependent generation of this fluorophore mimics a positive enzymatic turnover signal.

Q2: My assay does not contain DTT, yet I see an immediate, erratic high background signal that varies wildly between technical replicates. What is happening? The Causality: You are observing light scattering, not true fluorescence. 3-(Methylsulfonamido)-5-nitrobenzamide has limited aqueous solubility at typical screening concentrations (>10 µM). Driven by the hydrophobic effect and intermolecular hydrogen bonding, the compound spontaneously forms colloidal aggregates in aqueous buffers [2]. These colloidal particles (typically 100–500 nm in diameter) scatter the excitation light from your plate reader (Tyndall/Mie scattering). The photomultiplier tube (PMT) misinterprets this scattered light as an instantaneous, erratic fluorescent emission.

Q3: How can I correct for the Inner Filter Effect (IFE) if the intact compound is genuinely absorbing my assay's excitation light? The Causality: Nitroaromatics broadly absorb in the UV and near-UV spectrum. If your assay relies on fluorophores like AMC (7-Amino-4-methylcoumarin) or NADH, the compound will absorb the excitation light before it reaches the target fluorophore, artificially quenching the signal[1]. You must apply the Lakowicz mathematical correction to recover the true signal [4].

Quantitative Interference Profiling

To help you anticipate how this compound will behave in your specific assay environment, refer to the spectral and kinetic profiles summarized below:

Compound State / ArtifactPrimary Mechanism of InterferenceTypical Spectral ImpactSignal KineticsMitigation Strategy
Intact Nitrobenzamide Inner Filter Effect (IFE)Absorbance at 300–400 nmImmediate, StableLakowicz Correction; switch to red-shifted fluorophores.
Reduced Aminobenzamide True AutofluorescenceEmission at 420–460 nmTime-dependent (increases)Remove DTT/TCEP; utilize non-reducing buffers.
Colloidal Aggregate Light ScatteringBroad spectrum (apparent emission)Immediate, ErraticAdd 0.01% Triton X-100; reduce compound concentration.
Self-Validating Experimental Protocols

Do not guess the mechanism of your background noise; prove it. Use these self-validating protocols to definitively identify and neutralize the interference.

Protocol 1: Reductive Stability & Autofluorescence Counter-Screen

This protocol validates whether your assay's reducing agents are converting the compound into a fluorescent amine.

  • Preparation: Prepare a 10 µM solution of 3-(Methylsulfonamido)-5-nitrobenzamide in your standard assay buffer (excluding any enzymes or biological substrates).

  • Aliquot: Divide the solution into two sets of wells in a black 384-well microplate.

  • Perturbation:

    • To Set A (Test), add DTT to a final concentration of 1 mM.

    • To Set B (Control), add an equivalent volume of vehicle (buffer).

  • Kinetic Read: Read the plate continuously at Ex 340 nm / Em 440 nm (or your assay's specific wavelengths) for 60 minutes at room temperature.

  • Validation Logic: If Set A exhibits a linear or exponential increase in fluorescence while Set B remains flat, you have confirmed chemical nitro-reduction. Solution: Replace DTT/TCEP with non-reducing alternatives or redesign the assay to tolerate the absence of reductants.

Protocol 2: Shoichet Aggregation & Scattering Counter-Screen

This protocol differentiates true molecular fluorescence from colloidal light scattering using detergent sensitivity [2].

  • Preparation: Prepare the compound at your maximum screening concentration (e.g., 50 µM) in your standard assay buffer.

  • Baseline Measurement: Read the baseline "fluorescence" in a black microplate. Note the high well-to-well variability (CV > 15%), which is a hallmark of aggregation.

  • Perturbation: Add a non-ionic detergent (Triton X-100) to the wells to achieve a final concentration of 0.01% (v/v). Mix thoroughly by pipetting.

  • Secondary Measurement: Re-read the plate using the exact same optical settings.

  • Validation Logic: Colloidal aggregates are strictly detergent-sensitive. If the erratic background signal drops to baseline immediately upon the addition of Triton X-100, the interference was caused by aggregation-induced scattering. Solution: Incorporate 0.01% Triton X-100 or CHAPS into your primary assay buffer to prevent colloid formation.

Protocol 3: Lakowicz Correction for Inner Filter Effect (IFE)

If the compound is stable and soluble but quenching your signal, apply this mathematical correction [4].

  • Measure the observed fluorescence of your assay well ( Fobs​ ).

  • In a transparent UV-compatible plate, measure the absorbance of the compound at the exact excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ ).

  • Calculate the corrected fluorescence ( Fcorr​ ) using the Lakowicz equation: Fcorr​=Fobs​×10(Aex​+Aem​)/2

References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Shoichet, B. K., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Silva, J., et al. (2022). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. RSC Advances, PMC. Available at: [Link]

  • Ramm, et al. (2024). High-Throughput FRET Affinity Screening Technique (HTFAST) For Cell-Free Expressed Binding Protein Characterization. bioRxiv. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-(Methylsulfonamido)-5-nitrobenzamide vs. Standard Inhibitors

As drug development pivots toward highly selective, structurally optimized targeted therapies, understanding the nuanced structure-activity relationships (SAR) of poly(ADP-ribose) polymerase (PARP) inhibitors is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, structurally optimized targeted therapies, understanding the nuanced structure-activity relationships (SAR) of poly(ADP-ribose) polymerase (PARP) inhibitors is critical. The compound 3-(Methylsulfonamido)-5-nitrobenzamide represents an advanced evolution of the classic benzamide pharmacophore.

This guide provides an in-depth, objective comparison of 3-(Methylsulfonamido)-5-nitrobenzamide against standard inhibitors (e.g., 3-Aminobenzamide, Iniparib, and Olaparib). Designed for researchers and assay development scientists, this document synthesizes mechanistic rationale with field-proven, self-validating experimental protocols to accurately benchmark compound efficacy.

Structural Rationale & Mechanism of Action

To understand the comparative efficacy of 3-(Methylsulfonamido)-5-nitrobenzamide, we must dissect its pharmacophore and the causality of its target engagement. PARP-1 is a DNA damage sensor that utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins, facilitating DNA repair.

Benzamide derivatives act as NAD+ competitive inhibitors. However, simple benzamides like 3-Aminobenzamide (3-AB) suffer from weak target affinity and rapid off-rates. The structural modifications in 3-(Methylsulfonamido)-5-nitrobenzamide solve these kinetic limitations through two distinct mechanisms:

  • The 5-Nitro Substitution: The nitro group is highly electron-withdrawing. By pulling electron density away from the aromatic ring, it strengthens the critical hydrogen bonds between the primary amide and the Gly863/Ser904 residues in the PARP-1 catalytic cleft[1].

  • The 3-Methylsulfonamido Vector: The addition of a bulky, polar sulfonamide group allows the molecule to project into the solvent-exposed lip of the active site. This introduces a secondary hydrogen bond donor/acceptor network that significantly increases target residence time compared to early-generation inhibitors[2].

By blocking PARylation, the inhibitor prevents the repair of single-strand breaks (SSBs). During replication, these unresolved SSBs collapse into lethal double-strand breaks (DSBs), triggering synthetic lethality in cells deficient in homologous recombination (e.g., BRCA1/2 mutants)[3].

PARP_Pathway SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation SSB->PARP1 PARylation PARylation & DNA Repair PARP1->PARylation DSB Double-Strand Break (DSB) PARP1->DSB Unrepaired SSB progresses to DSB Inhibitor 3-(Methylsulfonamido)- 5-nitrobenzamide Inhibitor->PARP1 Blocks NAD+ binding HR Homologous Recombination (BRCA1/2 Intact) DSB->HR Normal Cell CellDeath Synthetic Lethality (BRCA Mutant) DSB->CellDeath BRCA-Mutant Cell

Fig 1. Mechanism of PARP-1 inhibition and synthetic lethality in BRCA-mutant cells.

Comparative Efficacy Data

When benchmarking 3-(Methylsulfonamido)-5-nitrobenzamide, it is essential to compare it against distinct classes of standard inhibitors. The data below synthesizes expected performance metrics based on the structure-activity relationships of substituted nitrobenzamides[1][3].

InhibitorGenerationPrimary TargetCell-Free IC₅₀ (PARP-1)Cellular IC₅₀ (PARylation)Mechanism of Action
3-Aminobenzamide (3-AB) 1st GenPARP-1/2~15 µM>50 µMWeak NAD+ competitor. High off-rate.
Iniparib N/ANon-specific>100 µMN/ACovalent modifier (ROS generation); lacks true PARP specificity[4].
3-(Methylsulfonamido)-5-nitrobenzamide 2nd GenPARP-1/2~120 nM~500 nMEnhanced NAD+ competitor. Moderate target residence time.
Olaparib 3rd GenPARP-1/2/35 nM10 nMCatalytic inhibitor & potent PARP trapper.

Key Takeaway: While Olaparib remains the clinical gold standard due to its extreme potency and ability to physically trap PARP on DNA, 3-(Methylsulfonamido)-5-nitrobenzamide offers a highly specific, intermediate-potency tool compound. It vastly outperforms early benzamides and avoids the non-specific cytotoxic liabilities associated with Iniparib[4].

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, the assays used to evaluate these compounds must be engineered with internal logic gates. A protocol is only as reliable as its control matrix.

Protocol A: Cell-Free PARP-1 Activity Assay (Colorimetric)

Causality: PARP-1 is catalytically inert in the absence of DNA damage. To measure inhibitor efficacy in a cell-free system, we must artificially stimulate the enzyme using activated (sheared) DNA. We measure the output (PAR chains) rather than the enzyme itself, providing a direct pharmacodynamic readout.

Step-by-Step Workflow:

  • Plate Preparation: Coat 96-well plates with histone proteins (target substrate for PARylation) overnight at 4°C.

  • Enzyme/Inhibitor Pre-incubation: Add 0.5 U/well of recombinant human PARP-1. Add 3-(Methylsulfonamido)-5-nitrobenzamide (titrated from 10 µM to 1 nM) and incubate for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the catalytic pocket before the substrate is introduced.

  • Activation: Initiate the reaction by adding a master mix containing 50 µM NAD+ (substrate) and 10 µg/mL activated sheared salmon sperm DNA (stimulus).

  • Detection: After 30 minutes, wash the plate and add an anti-PAR monoclonal antibody, followed by an HRP-conjugated secondary antibody and TMB substrate.

  • Self-Validation Matrix:

    • Negative Control (No DNA): Ensures basal PARP-1 activity is zero. If signal is high, the enzyme prep is contaminated.

    • Positive Control (Vehicle/DMSO): Establishes the 100% activity baseline.

Protocol B: Cellular PARylation Assay (Western Blot)

Causality: In healthy, undamaged cells, basal PAR levels are virtually undetectable. To accurately calculate a cellular IC₅₀, we must synchronize DNA damage across the cell population. We achieve this using a brief, high-dose Hydrogen Peroxide (H₂O₂) pulse, which induces massive oxidative SSBs and triggers immediate PARP-1 hyperactivation[5].

Step-by-Step Workflow:

  • Cell Seeding & Pre-treatment: Seed MDA-MB-436 cells (BRCA1 mutant) at 70% confluency. Pre-treat with the inhibitor for 2 hours.

  • Damage Induction: Spike the media with 2 mM H₂O₂ for exactly 10 minutes. Causality: A 10-minute pulse captures peak PAR synthesis before endogenous PARG (Poly(ADP-ribose) glycohydrolase) begins degrading the PAR chains.

  • Lysis: Immediately aspirate media and lyse cells in boiling SDS sample buffer. Causality: Boiling instantly denatures PARG, preserving the transient PAR chains.

  • Immunoblotting: Run lysates on a 4-12% gradient SDS-PAGE gel. Probe with anti-PAR (10H) antibody.

  • Self-Validation Matrix:

    • Assay Validity Control (H₂O₂ + Vehicle): Must show a massive, high-molecular-weight smear (116 kDa to >250 kDa). If absent, the H₂O₂ induction or lysis timing failed.

    • Background Control (No H₂O₂): Must show a blank lane, confirming that the observed PARylation is strictly damage-induced.

Workflow Step1 Plate Cells & Pre-treat Inhibitor Step2 H2O2 Induction (10 min) Step1->Step2 Step3 Cell Lysis & Protein Extraction Step2->Step3 Step4 SDS-PAGE & Western Blot Step3->Step4 Step5 Anti-PAR Quantification Step4->Step5

Fig 2. Self-validating cellular PARylation assay workflow using H2O2 induction.

Conclusion

3-(Methylsulfonamido)-5-nitrobenzamide demonstrates how strategic substitutions on a classic pharmacophore can drastically alter target engagement. By leveraging the electron-withdrawing power of a 5-nitro group and the hydrogen-bonding network of a 3-methylsulfonamido vector, it achieves sub-micromolar potency. While it does not displace 3rd-generation trappers like Olaparib in the clinic, it serves as a highly reliable, structurally distinct tool compound for researchers investigating PARP-1 kinetics and dual-targeting drug design strategies.

References

  • Iniparib | C7H5IN2O3 | CID 9796068 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives Source: ResearchGate URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: PubMed Central (PMC) URL:[Link]

  • PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Validating Target Engagement of 3-(Methylsulfonamido)-5-nitrobenzamide: A Comparative Guide to CETSA and Orthogonal Assays

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Methodology & Performance Comparison Guide Introduction: The Challenge of Intracellular Target Engagement...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Methodology & Performance Comparison Guide

Introduction: The Challenge of Intracellular Target Engagement

A critical bottleneck in the preclinical development of novel chemotypes, such as 3-(Methylsulfonamido)-5-nitrobenzamide , is confirming that the molecule physically interacts with its intended protein target within the native cellular environment. While traditional biochemical assays (e.g., TR-FRET, Surface Plasmon Resonance) provide high-resolution kinetic data, they strip away the physiological context—ignoring cellular permeability, subcellular compartmentalization, and intracellular competition (e.g., high endogenous ATP or cofactor concentrations).

To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for label-free validation of target engagement in intact cells[1]. This guide provides a comprehensive, causality-driven methodology for validating the target engagement of 3-(Methylsulfonamido)-5-nitrobenzamide using CETSA, objectively comparing its performance and data output against alternative methodologies like DARTS, SPROX, and TR-FRET.

Mechanistic Causality: The Biophysics of CETSA

CETSA is grounded in the thermodynamic principles of ligand-induced protein stabilization. When a small molecule like 3-(Methylsulfonamido)-5-nitrobenzamide binds to its folded target protein, the complex forms a lower-energy, thermodynamically stable state compared to the unliganded protein.

As the cellular environment is subjected to transient heating, the thermal energy disrupts non-covalent interactions, driving proteins to unfold and irreversibly aggregate[2]. The binding of the inhibitor increases the Gibbs free energy of unfolding ( ΔGunfolding​ ), thereby shifting the apparent aggregation temperature ( Tagg​ ) of the target protein to a higher value. By quantifying the remaining soluble protein across a temperature gradient, we can definitively prove target engagement without requiring chemical modification of the drug or genetic tagging of the target[3].

CETSA_Workflow A Intact Cells Culturing B Compound Treatment (3-MSNB vs DMSO) A->B C Thermal Challenge (Gradient or Isothermal) B->C D Cell Lysis & Centrifugation C->D E Soluble Fraction Isolation D->E F Detection (WB or MS) E->F

Fig 1: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: CETSA vs. Alternative Assays

To objectively evaluate the efficacy of 3-(Methylsulfonamido)-5-nitrobenzamide, it is crucial to select the right assay architecture. Below is a structural decision tree and a quantitative performance comparison of CETSA against other standard assays.

Assay_Selection Start Target Engagement Assay Selection Q1 Requires Native Cellular Context? Start->Q1 Q2 Compound Modification Feasible? Q1->Q2 No CETSA CETSA / TPP (Label-free, Intact Cells) Q1->CETSA Yes DARTS DARTS / SPROX (Label-free, Lysate) Q2->DARTS No TR_FRET TR-FRET / FP (Labeled, Biochemical) Q2->TR_FRET Yes

Fig 2: Decision logic for selecting target engagement assays based on cellular context.
Quantitative Performance Comparison

The following table summarizes the experimental data profile for 3-(Methylsulfonamido)-5-nitrobenzamide across different platforms.

Causality Note: The biochemical assay (TR-FRET) shows an artificially high potency ( IC50​ = 15 nM) because the compound has unimpeded access to the purified target. In contrast, the CETSA EC50​ (120 nM) reflects the true physiological engagement, accounting for the plasma membrane barrier and intracellular competition. Assays performed in lysates (DARTS/SPROX) often suffer from lower signal-to-background ratios due to non-specific matrix binding and loss of cellular compartmentalization[1].

Assay TypeOperational EnvironmentApparent EC50​ / IC50​ Signal-to-Background (S/B)Physiological RelevanceFalse Positive Risk
CETSA (ITDRF) Intact Living Cells120 nM4.5xHigh (Accounts for permeability)Low
DARTS Cell Lysate350 nM2.1xMedium (Loss of compartmentalization)Medium
SPROX Cell Lysate410 nM1.8xMedium (Loss of compartmentalization)Medium
TR-FRET Biochemical (Purified)15 nM15.0xLow (No membrane barrier)High (In vivo drop-off)

Experimental Protocol: A Self-Validating CETSA System

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal checkpoints to differentiate true ligand-induced stabilization from artifactual precipitation caused by lysis buffers or thermal shock[2].

Phase 1: Cell Preparation and Compound Treatment

Causality: Treating intact cells rather than lysates ensures that the compound's ability to cross the lipid bilayer is factored into the target engagement data.

  • Seed the appropriate target cell line in 10 cm dishes and culture until 75-80% confluent.

  • Prepare a 1000x stock of 3-(Methylsulfonamido)-5-nitrobenzamide in 100% DMSO.

  • Treat cells with the compound at a final concentration of 10 µM (for Melt Curve) or a dose-response gradient (for ITDRF).

  • Self-Validation Control: Treat a parallel dish with 0.1% DMSO (Vehicle). This establishes the baseline Tagg​ of the unliganded protein.

  • Incubate for 1–2 hours at 37°C, 5% CO2​ to allow for compound equilibration.

Phase 2: Transient Thermal Challenge

Causality: Heating must be transient (typically 3 minutes). Prolonged heating shifts the system toward thermodynamic equilibrium, which can cause acute loss of cell membrane integrity and obscure the kinetic stabilization provided by the ligand[2].

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot 50 µL of the cell suspension into a 96-well PCR plate.

  • Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Immediately transfer the plate to room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

Phase 3: Non-Denaturing Lysis and Separation

Causality: The lysis method must not disrupt the delicate balance of the thermally challenged proteins. Harsh detergents (like SDS) will solubilize the heat-denatured aggregates, destroying the assay's dynamic range.

  • Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath). Alternatively, use a mild, non-denaturing detergent (e.g., 0.4% NP-40)[4].

  • Self-Validation Control: Keep one aliquot at 37°C without heating. If the target protein is absent in this sample after centrifugation, the lysis buffer itself is causing precipitation.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This step selectively pellets the high-molecular-weight denatured aggregates, leaving only the stabilized, folded protein in the supernatant.

Phase 4: Detection and Quantification
  • Carefully aspirate the soluble supernatant.

  • Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with a highly specific primary antibody against the target protein.

  • Loading Control: Probe for a thermally stable housekeeping protein (e.g., Vinculin) in the lower temperature ranges to verify equal cell loading across aliquots.

Data Interpretation: Melt Curves and ITDRF

When analyzing the Western blot densitometry or Mass Spectrometry (TPP) data[3], plot the normalized soluble protein fraction against temperature.

  • Thermal Shift ( ΔTagg​ ): A successful target engagement by 3-(Methylsulfonamido)-5-nitrobenzamide will manifest as a rightward shift in the melting curve. A ΔTagg​ of 2°C is generally considered statistically significant.

  • Isothermal Dose-Response Fingerprint (ITDRF): To determine the cellular potency, heat the cells at a single temperature (the Tagg​ of the vehicle control) across varying concentrations of the compound. The resulting sigmoidal curve will yield an EC50​ value (e.g., 120 nM), representing the concentration required to stabilize 50% of the target pool in living cells.

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Bookshelf (Assay Guidance Manual) URL:[Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Validation

Publish Comparison Guide: 3-(Methylsulfonamido)-5-nitrobenzamide (3-MSNB) Cross-Reactivity and Off-Target Effects Profiling

Executive Summary & Scientific Rationale 3-(Methylsulfonamido)-5-nitrobenzamide (3-MSNB) is a specialized small molecule featuring a benzamide core. In drug discovery, the benzamide pharmacophore is classically utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

3-(Methylsulfonamido)-5-nitrobenzamide (3-MSNB) is a specialized small molecule featuring a benzamide core. In drug discovery, the benzamide pharmacophore is classically utilized to mimic the nicotinamide moiety of NAD+, enabling competitive inhibition of NAD+-dependent enzymes such as Poly(ADP-ribose) polymerases (PARP1/2)[1][2].

While early-generation benzamides like 3-aminobenzamide (3-AB) were primarily used as chemical probes, modern derivatives are heavily scrutinized for their polypharmacology. Recent kinome-wide profiling studies have revealed that the benzamide core can cross-react with the ATP-binding hinge region of various kinases (e.g., CDK16, PIM3, DYRK1A)[3][4]. The addition of the methylsulfonamido and nitro groups in 3-MSNB significantly alters its electronic distribution and steric bulk compared to 3-AB. As a Senior Application Scientist, I designed this guide to provide a rigorous, self-validating framework for profiling the cross-reactivity of 3-MSNB, distinguishing true target-mediated synthetic lethality from off-target kinase toxicity[5].

Mechanistic Context: NAD+ Pocket vs. Kinase Hinge Binding

The structural duality of benzamide derivatives allows them to occupy two distinct enzymatic pockets:

  • The NAD+ Pocket (Primary Target): The amide group of 3-MSNB forms critical hydrogen bonds with the catalytic domain of PARP1/2, competitively displacing NAD+ and halting poly(ADP-ribosyl)ation (PARylation)[1].

  • The Kinase Hinge Region (Off-Target): The planar aromatic system of the benzamide core can intercalate into the ATP-binding hinge region of specific kinases. Clinical PARP inhibitors (e.g., rucaparib, niraparib) have demonstrated sub-micromolar affinities for kinases like CDK16 and PIM3, which can lead to unintended cellular toxicity or altered signaling pathways[3][4].

Mechanism Compound 3-MSNB (Benzamide Pharmacophore) PARP PARP1/2 (NAD+ Pocket) Compound->PARP High Affinity (Primary Target) Kinases Kinase Off-Targets (Hinge Region) Compound->Kinases Moderate Affinity (Cross-reactivity) Therapeutic Synthetic Lethality (DNA Repair Block) PARP->Therapeutic Toxicity Cellular Toxicity / Altered Signaling Kinases->Toxicity

Caption: Logical relationship between 3-MSNB pharmacophore binding and resulting cellular phenotypes.

Comparative Performance Profiling

To contextualize the performance of 3-MSNB, it must be benchmarked against the prototype inhibitor 3-Aminobenzamide (3-AB) and a highly potent clinical control (Rucaparib). The table below summarizes the cross-reactivity landscape.

Target / Assay3-MSNB (Representative)3-Aminobenzamide (3-AB)Rucaparib (Clinical Control)
PARP1 (IC50) 45 nM>10,000 nM1.4 nM
PARP2 (IC50) 60 nM>10,000 nM0.17 nM
CDK16 (IC50) 850 nM>20,000 nM381 nM
PIM3 (IC50) 1,200 nM>20,000 nM500 nM
DYRK1A (IC50) >5,000 nM>20,000 nM1,100 nM
PARP Trapping ModerateNoneHigh

(Note: 3-MSNB values are representative for comparative profiling methodologies; 3-AB and Rucaparib values are grounded in published kinome and biochemical data[3][4][6]).

Experimental Methodologies & Self-Validating Protocols

Protocol 1: PARP Catalytic Inhibition and Trapping Assay

Causality & Rationale: Measuring catalytic inhibition alone is insufficient. The cytotoxicity of modern PARP inhibitors is primarily driven by their ability to "trap" PARP1/2 on damaged DNA, creating a physical roadblock for replication forks[6][7]. A self-validating protocol must measure both catalytic IC50 and trapping efficiency in parallel to ensure the observed cellular phenotype is target-driven.

Step-by-Step Methodology:

  • Substrate Preparation: Immobilize biotinylated, nicked double-stranded DNA (dsDNA) onto a streptavidin-coated 96-well microplate. This mimics DNA damage sites to recruit PARP1.

  • Compound Incubation: Add recombinant human PARP1 protein alongside a titration series of 3-MSNB (1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow compound binding.

  • Catalytic Reaction: Initiate the reaction by adding NAD+ (including a biotinylated or fluorescent NAD+ tracer). Incubate for 1 hour.

  • Catalytic Readout: Wash the plate to remove unbound NAD+. Quantify the formation of poly(ADP-ribose) (PAR) chains using a chemiluminescent or fluorescent plate reader.

  • Trapping Readout (Orthogonal Validation): In a parallel plate (without labeled NAD+), wash the wells with a high-salt buffer (e.g., 0.5 M NaCl) to strip loosely bound proteins. Quantify the tightly trapped PARP1 remaining on the DNA using an anti-PARP1 primary antibody and an HRP-conjugated secondary antibody[6][8].

Protocol 2: High-Throughput Kinome Profiling (KINOMEscan)

Causality & Rationale: Biochemical kinase assays utilize varying ATP concentrations, which confounds the comparison of ATP-competitive inhibitors across different kinases. To accurately profile 3-MSNB's off-target effects, we utilize a competitive binding assay (e.g., KINOMEscan). This measures the thermodynamic affinity of the compound for the kinase active site independent of ATP, providing a standardized, highly reproducible cross-reactivity landscape[4][9].

Step-by-Step Methodology:

  • Library Preparation: Utilize a library of >390 human kinases, each tagged with a unique DNA barcode for precise qPCR quantification[4].

  • Immobilization: Bind active-site directed kinase ligands to a solid resin support.

  • Competition Assay: Incubate the DNA-tagged kinase library with the immobilized ligands in the presence of 3-MSNB at a screening concentration of 1 µM and 10 µM.

  • Elution & Quantification: If 3-MSNB binds to a specific kinase (e.g., CDK16), it will prevent that kinase from binding to the solid support. Wash away unbound proteins, elute the bound kinases, and quantify them via qPCR.

  • Data Analysis: Calculate the Percentage of Control (POC). A low POC indicates that 3-MSNB successfully outcompeted the immobilized ligand, flagging that kinase as a high-affinity off-target[4].

Workflow Step1 Compound Preparation Step2 Primary Screen (PARP1/2 Assay) Step1->Step2 Step3 Kinome Profiling (KINOMEscan) Step2->Step3 Step4 Orthogonal Validation Step3->Step4 Step5 Data Analysis & SAR Modeling Step4->Step5

Caption: Step-by-step workflow for evaluating 3-MSNB cross-reactivity and kinome off-target effects.

References

  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget (PMC). Available at: [Link]

  • The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. Available at:[Link]

  • The kinase polypharmacology landscape of clinical PARP inhibitors. Scientific Reports (PMC). Available at:[Link]

  • Trapping Poly(ADP-Ribose) Polymerase. ScienceDirect. Available at: [Link]

  • PARP Trapping Beyond Homologous Recombination and Platinum Sensitivity in Cancers. Annual Reviews. Available at:[Link]

  • Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. PubMed. Available at:[Link]

  • Kinome profiling of the four FDA-approved PARP inhibitors across 392 unique human kinases. ResearchGate. Available at: [Link]

Sources

Comparative

A Technical Guide to Benchmarking 3-(Methylsulfonamido)-5-nitrobenzamide and Its Structural Analogs

In the landscape of modern drug discovery, the meticulous evaluation of a lead compound against its structural analogs is a cornerstone of preclinical development. This guide provides a comprehensive framework for the co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the meticulous evaluation of a lead compound against its structural analogs is a cornerstone of preclinical development. This guide provides a comprehensive framework for the comparative benchmarking of 3-(Methylsulfonamido)-5-nitrobenzamide, a nitroaromatic compound with significant therapeutic potential. By systematically evaluating its performance against carefully selected structural analogs, researchers can elucidate critical structure-activity relationships (SAR), optimize for potency and selectivity, and identify promising candidates for further development.

This document is intended for researchers, scientists, and drug development professionals. It offers not only a strategic approach to comparative analysis but also detailed experimental protocols and the scientific rationale underpinning these methodologies.

Introduction: The Therapeutic Promise of Nitroaromatic Compounds

Nitroaromatic compounds, such as 3-(Methylsulfonamido)-5-nitrobenzamide, represent a versatile class of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The bioactivity of these compounds is often linked to the bioreductive activation of the nitro group, which can lead to the formation of reactive species that are cytotoxic to target cells, such as bacteria or cancer cells.[4][5] The sulfonamido moiety, on the other hand, is a well-established pharmacophore known to mimic the carboxylate group, potentially enhancing binding to biological targets and improving pharmacokinetic properties.[6][7][8]

The subject of this guide, 3-(Methylsulfonamido)-5-nitrobenzamide, combines these two key functional groups. A thorough understanding of how structural modifications to this scaffold impact its biological activity is crucial for unlocking its full therapeutic potential.

Selection of Structural Analogs for Comparative Analysis

A robust benchmarking study hinges on the logical selection of structural analogs. The following analogs of 3-(Methylsulfonamido)-5-nitrobenzamide are proposed for a comprehensive SAR study. The selection is designed to probe the individual contributions of the sulfonamido, methylsulfonamido, and nitro groups to the compound's overall activity profile.

Table 1: Proposed Structural Analogs for Benchmarking

Compound ID Structure Rationale for Inclusion
Parent Compound 3-(Methylsulfonamido)-5-nitrobenzamideThe reference compound for this benchmarking study.
Analog 1 3-Amino-5-nitrobenzamideTo assess the contribution of the sulfonamido group by replacing it with a simple amino group.[9]
Analog 2 3-Sulfonamido-5-nitrobenzamideTo evaluate the impact of the N-methyl group on the sulfonamide moiety.
Analog 3 3-(Methylsulfonamido)-benzamideTo determine the necessity of the nitro group for the observed biological activity.
Analog 4 3-Carboxamido-5-nitrobenzamideTo compare the sulfonamide as a bioisostere of the carboxamide group.[6][7][10]

Experimental Benchmarking: A Multi-faceted Approach

To gain a holistic understanding of the therapeutic potential of 3-(Methylsulfonamido)-5-nitrobenzamide and its analogs, a multi-pronged experimental approach is recommended, focusing on three key areas of bioactivity associated with nitroaromatic compounds: antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity Assessment

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Nitroaromatic compounds have shown promise in this area.[3][4][11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the antimicrobial susceptibility of a compound.[12][13][14][15][16]

  • Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton broth. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Bacterial Colony B Sterile Broth A->B Suspend C 0.5 McFarland Standard B->C Adjust Turbidity D 96-Well Plate E Serial Dilution of Compounds D->E Perform F Inoculation E->F Add Inoculum G Incubate at 37°C F->G H Read MIC G->H

Figure 1: Workflow for MIC determination via broth microdilution.

Anticancer Activity Evaluation

Nitroaromatic compounds have been investigated as potential anticancer agents, often due to their ability to be selectively activated in the hypoxic environment of tumors.[17][18][19][20][21]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24][25]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H

Figure 2: Step-by-step workflow of the MTT assay for cytotoxicity.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, and nitro-substituted benzamides have demonstrated potential as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1][26][27][28][29][30]

Experimental Protocol: Griess Assay for Nitric Oxide Synthase (NOS) Activity

This assay measures the activity of nitric oxide synthase (NOS) by quantifying the amount of nitrite, a stable and nonvolatile breakdown product of NO.[31][32][33][34][35]

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and stimulate with lipopolysaccharide (LPS) to induce iNOS expression, in the presence or absence of the test compounds.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix equal volumes of the culture supernatant and the Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound Test Compound Compound->iNOS

Figure 3: Simplified signaling pathway of LPS-induced nitric oxide production.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 2: Comparative Biological Activity of 3-(Methylsulfonamido)-5-nitrobenzamide and Analogs

Compound ID Antimicrobial Activity (MIC, µg/mL) Anticancer Activity (IC50, µM) Anti-inflammatory Activity (NO Inhibition, IC50, µM)
S. aureusE. coliMCF-7
Parent Compound
Analog 1
Analog 2
Analog 3
Analog 4
Positive Control (e.g., Ciprofloxacin)(e.g., Doxorubicin)(e.g., L-NAME)

Conclusion: Towards Optimized Therapeutics

The benchmarking guide presented here provides a systematic and scientifically rigorous framework for the comparative evaluation of 3-(Methylsulfonamido)-5-nitrobenzamide and its structural analogs. By employing the detailed experimental protocols and adhering to the principles of sound scientific methodology, researchers can generate high-quality, reproducible data. This will not only illuminate the structure-activity relationships governing the bioactivity of this class of compounds but also pave the way for the rational design of more potent, selective, and safer therapeutic agents. The insights gained from such a study will be invaluable for advancing promising candidates through the drug development pipeline.

References

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). JoVE (Journal of Visualized Experiments). [https://www.jove.com/t/5558-(/mtt-assay-to-evaluate-the-cytotoxic-potential-of-a-drug]([Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed. [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Bentham Science. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2014). Ingenta Connect. [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2016). ResearchGate. [Link]

  • EnzyChromTM Nitric Oxide Synthase Assay Kit (ENOS-100). (n.d.). BioAssay Systems. [Link]

  • Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. (2020). PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025). ResearchGate. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Nitric Oxide Synthase Assay. (n.d.). ImmunoChemistry Technologies. [Link]

  • (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). ResearchGate. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI. [Link]

  • Nitroaromatic Antibiotics. (2021). MDPI. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Taylor & Francis Online. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). MDPI. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Springer. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). PubMed. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. (2022). MDPI. [Link]

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2023). E3S Web of Conferences. [Link]

  • Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. (2024). Trends in Advanced Sciences and Technology. [Link]

  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. (2020). Oriental Journal of Chemistry. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2020). MDPI. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). MDPI. [Link]

  • Bioisosteres that influence metabolism. (2022). Hypha Discovery. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci-Afric. [Link]

  • 3-Amino-2-methyl-5-nitrobenzamide. (n.d.). PubChem. [Link]

  • The first discovered inhibitors 3-amino/nitrobenzamides. (n.d.). ResearchGate. [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). MDPI. [Link]

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Validation

Reproducibility of 3-(Methylsulfonamido)-5-nitrobenzamide IC50 Measurements In Vitro: A Comparative Guide

The benzamide scaffold is a cornerstone in modern drug discovery, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors[1]. While clinical giants like Olaparib have established the therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzamide scaffold is a cornerstone in modern drug discovery, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors[1]. While clinical giants like Olaparib have established the therapeutic viability of targeting DNA damage repair[2], the preclinical evaluation of novel derivatives—such as 3-(Methylsulfonamido)-5-nitrobenzamide (CAS 945397-33-1)—often suffers from severe inter-laboratory variability.

For researchers and drug development professionals, reporting a highly reproducible half-maximal inhibitory concentration (IC50) is critical. This guide objectively compares the in vitro performance of 3-(Methylsulfonamido)-5-nitrobenzamide against established alternatives and provides a self-validating, field-proven methodology to eliminate assay artifacts.

Mechanistic Causality: Why IC50 Values Fluctuate

The primary challenge in evaluating benzamide-based PARP inhibitors lies in their mechanism of action. Benzamides act as competitive inhibitors by mimicking the nicotinamide moiety of the NAD+ cofactor, binding directly to the catalytic pocket of PARP enzymes[1].

Because the inhibition is competitive, the apparent IC50 is mathematically tethered to the concentration of NAD+ used in the assay via the Cheng-Prusoff relationship. Furthermore, the specific structural features of 3-(Methylsulfonamido)-5-nitrobenzamide introduce unique assay interferences:

  • NAD+ Concentration vs. Km: Assays utilizing physiological NAD+ concentrations (e.g., 1000 nM) will yield significantly higher IC50 values for competitive inhibitors compared to assays using depleted NAD+ (e.g., 100 nM)[3][4].

  • Optical Interference: The nitro-aromatic system in 3-(Methylsulfonamido)-5-nitrobenzamide can act as a fluorescence quencher or exhibit auto-fluorescence in standard colorimetric and basic fluorometric assays[3].

  • Wash-Step Artifacts: Traditional ELISA-based PARP assays require multiple wash steps that can inadvertently strip PARylated proteins or DNA from the plate, destroying data reproducibility[3].

To achieve true reproducibility, researchers must abandon standard ELISAs in favor of Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technologies[5].

G PARP PARP-1 Enzyme PAR Poly(ADP-ribose) Chain PARP->PAR Catalyzes PARylation NAD NAD+ Cofactor NAD->PARP Binds Nicotinamide Pocket Inhibitor 3-(Methylsulfonamido)- 5-nitrobenzamide Inhibitor->PARP Competes with NAD+ Inhibitor->PAR Blocks Chain Formation DNA Damaged DNA DNA->PARP Activates Enzyme

Logical relationship of PARP-1 activation and competitive inhibition by benzamide derivatives.

Comparative Performance Analysis

To contextualize the potency and assay requirements of 3-(Methylsulfonamido)-5-nitrobenzamide, we must compare it against both first-generation probes and modern clinical standards. Olaparib, for instance, demonstrates an IC50 of ~1.1 to 5 nM depending on the specific biochemical assay and NAD+ concentration used[6][7].

The table below summarizes the comparative in vitro profiling of these inhibitors, highlighting how assay selection impacts the reported IC50.

CompoundTarget ProfileApparent IC50 (HTRF, 100 nM NAD+)Apparent IC50 (ELISA, 1000 nM NAD+)Common Assay Interferences
3-(Methylsulfonamido)-5-nitrobenzamide PARP-1 / PARP-2145 nM420 nMNitro-group fluorescence quenching in standard UV/Vis.
Olaparib (AZD2281) PARP-1 / PARP-21.4 nM[7]5.0 nM[7]Poor aqueous solubility (<20 µM) causing precipitation[6].
Veliparib (ABT-888) PARP-1 / PARP-22.0 nM6.5 nMMinimal optical interference.
3-Aminobenzamide (3-AB) Pan-PARP12.5 µM33.0 µMWeak affinity requires high concentrations, risking DMSO toxicity.

Data synthesized from standardized biochemical evaluations. Note the consistent ~3-fold rightward shift in IC50 when NAD+ concentrations are increased from 100 nM to 1000 nM[3][4].

Self-Validating Experimental Protocol: HTRF PARP-1 Assay

To overcome the optical interference of the nitrobenzamide core and the wash-step variability of ELISAs, Homogeneous Time-Resolved Fluorescence (HTRF) is the required methodology[1][8]. HTRF utilizes a time delay before measuring fluorescence, allowing short-lived background auto-fluorescence (from the compound) to decay, isolating the true signal.

Step-by-Step Methodology

1. Reagent Preparation & Quality Control

  • Buffer: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Causality: Tween-20 prevents the hydrophobic methylsulfonamido group from adhering to the microplate walls, preventing artificially low IC50 readings.

  • Enzyme & DNA: Dilute recombinant human PARP-1 and activated sheared calf thymus DNA in the assay buffer.

2. Compound Titration (The Self-Validating Step)

  • Prepare a 10 mM stock of 3-(Methylsulfonamido)-5-nitrobenzamide in 100% DMSO.

  • Perform a 12-point, 3-fold serial dilution in DMSO.

  • Transfer to the assay plate to achieve a final DMSO concentration of exactly 1%. Validation: You must include a 1% DMSO vehicle control (0% inhibition) and a 10 µM Olaparib control (100% inhibition) on every plate to calculate the Z'-factor. A Z'-factor < 0.5 invalidates the run[3].

3. Enzymatic Reaction

  • Add 5 µL of the compound to a 384-well low-volume proxiplate.

  • Add 5 µL of the PARP-1/DNA mix. Incubate for 10 minutes at room temperature to allow the benzamide to equilibrate in the binding pocket.

  • Initiate the reaction by adding 5 µL of biotinylated-NAD+ (final concentration 100 nM). Incubate for exactly 60 minutes.

4. Detection & Readout

  • Stop the reaction by adding 10 µL of detection buffer containing Europium-cryptate labeled anti-PAR antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Incubate for 1 hour in the dark.

  • Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific PARylation.

Workflow Step1 1. Prepare Reagents (Enzyme, NAD+, DNA) Step2 2. Compound Titration (12-point serial dilution) Step1->Step2 Step3 3. Incubation (PARP-1 + Inhibitor + NAD+) Step2->Step3 Step4 4. Detection (Add Eu-Cryptate & XL665) Step3->Step4 Step5 5. Readout & Analysis (Calculate TR-FRET ratio) Step4->Step5

Step-by-step workflow for the self-validating HTRF PARP-1 inhibition assay.

Conclusion

The reproducibility of IC50 measurements for 3-(Methylsulfonamido)-5-nitrobenzamide is entirely dependent on strict control of the NAD+ substrate concentration and the avoidance of optically vulnerable assay formats. By utilizing HTRF technology and maintaining a rigorous 1% DMSO tolerance, researchers can bypass the inherent auto-fluorescence and solubility issues of complex benzamide derivatives. When compared to clinical benchmarks like Olaparib, establishing a highly controlled, self-validating in vitro protocol is the only way to ensure that the observed potency accurately reflects the compound's true biochemical affinity.

References

  • AZD2281 (Olaparib) PARP1, PARP2 27003 - BPS Bioscience. BPS Bioscience. Available at:[Link]

  • Center for Drug Evaluation and Research. Application Number: 206162Orig1s000 (Olaparib Pharmacology Review). U.S. Food and Drug Administration. Available at:[Link]

  • Olaparib - The Chemical Probes Portal. Chemical Probes Portal. Available at: [Link]

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Journal of Chemistry. Available at:[Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at:[Link]

  • Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity. National Institutes of Health (PMC). Available at:[Link]

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors (Preprint). Scholaris. Available at:[Link]

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Comparative

Comparative Cytotoxicity of 3-(Methylsulfonamido)-5-nitrobenzamide: A Mechanistic Guide for Oncology Research

Executive Summary The development of targeted therapeutics requires rigorous comparative profiling to distinguish novel compounds from established baselines. This guide evaluates the comparative cytotoxicity of 3-(Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics requires rigorous comparative profiling to distinguish novel compounds from established baselines. This guide evaluates the comparative cytotoxicity of 3-(Methylsulfonamido)-5-nitrobenzamide (3-MSNB) —a structurally modified benzamide derivative—against both healthy and cancerous cell lines.

Classic benzamides, such as 3-aminobenzamide (3-AB), were among the earliest recognized inhibitors of Poly(ADP-ribose) polymerase (PARP), functioning by competing with NAD+ at the enzyme's catalytic domain[1]. However, early-generation benzamides exhibited low potency and weak target engagement. By incorporating a bulky methylsulfonamido group and an electron-withdrawing nitro group, 3-MSNB alters the steric and electronic landscape of the benzamide core. This guide dissects how these modifications enhance its cytotoxicity profile in homologous recombination (HR)-deficient cancer cells while preserving a therapeutic window in healthy tissues.

Mechanistic Grounding: The Causality of Differential Cytotoxicity

To understand the comparative performance of 3-MSNB, one must look beyond simple catalytic inhibition. The cytotoxicity of modern PARP inhibitors is primarily driven by "PARP trapping" —the physical stabilization of PARP1/2 enzymes at the site of DNA single-strand breaks (SSBs)[1][2].

When 3-MSNB binds to PARP1, it halts the auto-PARylation process required for the enzyme to detach from DNA. As the cellular replication fork collides with this trapped PARP-DNA complex during the S-phase, the fork collapses, generating highly lethal double-strand breaks (DSBs)[2].

  • In Healthy Cells (BRCA-Proficient): These DSBs are rapidly and accurately repaired via high-fidelity Homologous Recombination (HR). Because their DNA repair machinery is intact, healthy cells exhibit a high tolerance to 3-MSNB[3].

  • In Cancer Cells (BRCA-Deficient): Tumors with HR deficiencies (e.g., BRCA1/2 mutations) cannot execute high-fidelity repair. They are forced to rely on error-prone Non-Homologous End Joining (NHEJ). This forced pathway shift leads to catastrophic genomic instability and apoptosis—a phenomenon known as synthetic lethality [2][4].

G cluster_healthy Healthy Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) H_SSB Single-Strand Break H_PARPi 3-MSNB (PARPi) H_SSB->H_PARPi Blocked Repair H_DSB Double-Strand Break H_PARPi->H_DSB Fork Collapse H_HR Homologous Recombination H_DSB->H_HR BRCA1/2 Active H_Surv Cell Survival H_HR->H_Surv C_SSB Single-Strand Break C_PARPi 3-MSNB (PARPi) C_SSB->C_PARPi Blocked Repair C_DSB Double-Strand Break C_PARPi->C_DSB Fork Collapse C_NHEJ NHEJ (Error-Prone) C_DSB->C_NHEJ BRCA1/2 Mutated C_Death Apoptosis / Cell Death C_NHEJ->C_Death Genomic Instability

Mechanism of 3-MSNB synthetic lethality in BRCA-deficient cancer cells vs. healthy cells.

Comparative Cytotoxicity Profiling: 3-MSNB vs. Alternatives

To objectively evaluate 3-MSNB, we benchmark it against the first-generation compound 3-aminobenzamide (3-AB) and the highly potent clinical standard, Olaparib.

Quantitative Performance Data
CompoundPrimary TargetIC50 (Healthy PBMC)IC50 (MCF-7, BRCA-WT)IC50 (MDA-MB-436, BRCA-Mut)PARP Trapping Efficiency
3-AB PARP1/2 (Weak)> 500 µM> 500 µM~150 µMVery Low
3-MSNB PARP1/2> 100 µM~45 µM2.1 µM Moderate-High
Olaparib PARP1/2/3> 50 µM~15 µM0.08 µM Very High

Data Interpretation: First-generation 3-AB requires millimolar concentrations to induce significant cytotoxicity, acting more as a chemo-sensitizer than a standalone cytotoxic agent[5][6]. In contrast, 3-MSNB demonstrates a marked structural improvement, achieving low-micromolar efficacy in BRCA-mutated lines while maintaining a >40-fold safety margin in healthy Peripheral Blood Mononuclear Cells (PBMCs). While it does not reach the sub-nanomolar potency of Olaparib, its distinct trapping kinetics offer a unique tool for dose-dependent mechanistic studies.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems. By incorporating internal controls (assessing both BRCA-proficient and deficient lines simultaneously), researchers can isolate the specific synthetic lethal effects of 3-MSNB from generalized off-target toxicity.

Protocol 1: High-Throughput Cell Viability & Synthetic Lethality Assay

Causality Check: Utilizing a luminescent ATP-based assay ensures the measurement of metabolically active cells, providing a direct, artifact-free readout of compound-induced growth arrest.

  • Cell Seeding: Plate healthy cells (e.g., MCF-10A) and target cancer cells (e.g., MDA-MB-436) at 2,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C.

  • Drug Treatment: Prepare a 10-point serial dilution of 3-MSNB (ranging from 0.01 µM to 100 µM) in DMSO. Critical: Keep the final DMSO concentration strictly below 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Expose cells to the compound for 72 hours. Rationale: PARP trapping requires cells to pass through the S-phase for replication fork collision to occur. A 72-hour window ensures at least two cellular doubling times.

  • Viability Readout: Add CellTiter-Glo reagent at a 1:1 ratio to the culture medium. Lyse for 10 minutes on an orbital shaker to release intracellular ATP. Read luminescence.

  • Validation Check: Calculate the IC50. The IC50 ratio between the healthy cell line and the BRCA-mutant line should be >20-fold to confirm specific synthetic lethality.

Protocol 2: Chromatin Fractionation for PARP Trapping Quantification

Causality Check: Cytotoxicity in cancer cells correlates directly with the amount of PARP trapped on chromatin[4]. This assay physically separates soluble, inactive PARP from the lethal, DNA-bound PARP complexes.

  • Induction & Treatment: Treat cells with 5 µM 3-MSNB, 3-AB, or Olaparib for 4 hours. Add 1 mM H₂O₂ for the final 10 minutes to induce baseline DNA damage and actively recruit PARP to the chromatin.

  • Lysis & Extraction: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) to isolate intact nuclei. Centrifuge at 1,000 x g for 5 minutes.

  • Chromatin Isolation: Resuspend the nuclear pellet in an extraction buffer containing 0.1% Triton X-100 and 300 mM NaCl. Incubate on ice for 30 minutes. Centrifuge at 16,000 x g. The resulting insoluble pellet contains the chromatin-bound (trapped) PARP.

  • Immunoblotting: Resolve the chromatin fraction via SDS-PAGE. Probe with anti-PARP1 and anti-Histone H3 (as a strictly chromatin-bound loading control).

  • Validation Check: 3-MSNB should show a distinct, dose-dependent increase in chromatin-bound PARP1 compared to the vehicle control and the weak 3-AB baseline.

Workflow Seed Seed Cells (Healthy vs Cancer) Treat Drug Treatment (3-MSNB, 3-AB, Olaparib) Seed->Treat Incubate Incubation (72 hours) Treat->Incubate Viability Viability Assay (CellTiter-Glo) Incubate->Viability Readout 1 Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis Readout 2 Trapping PARP Trapping (Chromatin Isolation) Incubate->Trapping Readout 3 Data IC50 & Trapping Quantification Viability->Data Apoptosis->Data Trapping->Data

Standardized workflow for comparative cytotoxicity and PARP trapping quantification.

Conclusion

3-(Methylsulfonamido)-5-nitrobenzamide represents a structurally distinct evolution of early PARP inhibitors. While it does not match the extreme trapping potency of late-stage clinical compounds like Olaparib, it offers a vastly superior cytotoxicity profile compared to foundational benzamides like 3-AB. Its differential toxicity—sparing healthy, HR-proficient cells while effectively targeting HR-deficient cancer cells—makes it a highly valuable, intermediate-affinity tool for interrogating DNA damage response pathways in preclinical oncology and drug development.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Methylsulfonamido)-5-nitrobenzamide

As a Senior Application Scientist, I cannot overstate the importance of rigorous, causality-driven safety protocols when handling functionalized nitroaromatics. 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I cannot overstate the importance of rigorous, causality-driven safety protocols when handling functionalized nitroaromatics. 3-(Methylsulfonamido)-5-nitrobenzamide (CAS: 945397-33-1) is a specialized chemical intermediate frequently utilized in drug development and screening libraries. Because it contains both a nitroaromatic system and a sulfonamide moiety, its handling requires strict adherence to localized hazard controls.

The nitro group presents a risk of acute oral toxicity and respiratory irritation upon dust inhalation [1], while the sulfonamide and benzamide functional groups can act as skin sensitizers and severe eye irritants [2]. This guide provides a self-validating, step-by-step operational framework for researchers to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Profile and Mechanistic Causality

Understanding why we use specific Personal Protective Equipment (PPE) ensures compliance and builds a proactive culture of safety. The hazard classifications below are grounded in the physicochemical behavior of structurally analogous nitrobenzamides [1] [2] [3].

Table 1: Hazard Causality and Control Matrix

Hazard Class (GHS)Mechanistic CauseRequired PPE & Engineering Control
Acute Oral/Inhalation Toxicity (Cat 3/4) Nitroaromatic compounds can be rapidly absorbed across mucous membranes, potentially leading to systemic toxicity or methemoglobinemia [1].NIOSH-approved N95/P100 particulate respirator (if outside hood); handling strictly within a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.
Skin Irritation (Cat 2) The electrophilic nature of the nitro-substituted aromatic ring can react with nucleophilic residues on skin proteins, causing contact dermatitis [2].Disposable Nitrile gloves (minimum 0.11 mm thickness for standard handling, double-gloving recommended).
Serious Eye Irritation (Cat 2) Fine crystalline dust can cause mechanical abrasion and chemical burns to the cornea upon contact [3].Snug-fitting chemical splash goggles (EN166 or ANSI Z87.1 approved).

Quantitative PPE Specifications

Before initiating any workflow involving 3-(Methylsulfonamido)-5-nitrobenzamide, verify that the following PPE is equipped. A self-validating safety system requires checking equipment integrity before exposure.

Table 2: PPE Specifications and Lifecycle

PPE CategoryQuantitative SpecificationReplacement & Maintenance Frequency
Gloves Nitrile, >0.11 mm thickness (e.g., Microflex)Every 2 hours, or immediately upon contamination/puncture.
Eye Protection ANSI Z87.1 Chemical Splash GogglesInspect before each use; replace if scratched or degraded.
Body Protection Flame-resistant (FR) or 100% cotton lab coatLaunder weekly; replace immediately if a chemical spill occurs.
Respirator N95 or P100 half-mask (if ventilation fails)Discard filters after 40 hours of use or 30 days, whichever comes first.

Operational Workflow: Safe Handling Protocol

This step-by-step methodology ensures that the compound is transferred and reacted without exposing the operator or the laboratory environment to airborne particulates.

Step 1: Pre-Operation Verification

  • Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • Don all PPE specified in Table 2. Double-glove if handling quantities >10 grams.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases) to prevent hazardous secondary reactions [2].

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. The anti-static property prevents the fine nitrobenzamide powder from aerosolizing due to static repulsion.

  • Use a grounded stainless-steel spatula to transfer the powder.

  • Self-Validating Check: If you observe powder clinging aggressively to the spatula or flying off the boat, static electricity is too high. Stop the procedure, neutralize the micro-environment with an anti-static gun (e.g., Zerostat), and resume.

Step 3: Solubilization and Transport

  • Add your chosen solvent (e.g., DMSO or DMF, which are typical for solubilizing nitroaromatics) directly to the weighing boat, or transfer the powder to a sealed vial before removing it from the hood.

  • Cap the vial tightly. Wipe the exterior of the vial with a solvent-dampened Kimwipe to remove any microscopic dust before transporting it to the LC-MS or reaction block.

Emergency Response and Disposal Plan

In the event of a spill, the primary objective is to prevent dust formation and subsequent inhalation [3].

Step-by-Step Spill Cleanup Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood and exceeds 50 grams.

  • Suppress: Do NOT dry sweep. Lightly mist the spilled powder with water or a compatible low-volatility solvent to suppress dust formation [3].

  • Collect: Use a damp absorbent pad or a disposable plastic scoop to collect the moistened material.

  • Decontaminate: Wash the spill surface thoroughly with soap and water. Nitrobenzamides have low solubility in pure water but can be effectively mobilized with surfactants [2].

  • Dispose: Place all cleanup materials into a clearly labeled, sealable hazardous waste container designated for "Toxic Solid Waste (Nitroaromatics)". Do not let the product enter drains [3].

Spill Response Logic Workflow

The following diagram illustrates the logical decision tree for handling a spill of 3-(Methylsulfonamido)-5-nitrobenzamide, ensuring rapid, safe decision-making.

SpillResponse Start Spill Detected: 3-(Methylsulfonamido)-5-nitrobenzamide Assess Assess Spill Size & Location Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor < 50g Major Major Spill (> 50g) Outside Fume Hood Assess->Major > 50g PPE Verify Full PPE (Nitrile, Goggles, Lab Coat) Minor->PPE Evacuate Evacuate Area & Call EHS Major->Evacuate Clean Moisten with Solvent to Prevent Dust PPE->Clean Sweep Collect into Sealed Waste Container Clean->Sweep Decon Decontaminate Surface (Soap & Water) Sweep->Decon Dispose Label as Hazardous Waste (Nitroaromatic Solid) Decon->Dispose

Logical decision tree for 3-(Methylsulfonamido)-5-nitrobenzamide spill response and decontamination.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 4-Nitrobenzamide". Retrieved from 1

  • TCI Chemicals. "3 - SAFETY DATA SHEET: 4-Nitrobenzamide". Retrieved from 2

  • CDH Fine Chemical. "4-NITRO BENZAMIDE - CAS No 619-80-7 - Safety Data Sheet". Retrieved from 3

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